molecular formula C11H8Br2O2 B023306 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one CAS No. 196597-77-0

4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one

Cat. No.: B023306
CAS No.: 196597-77-0
M. Wt: 331.99 g/mol
InChI Key: KGVRTABDPHWMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one (CAS 196597-77-0) is a high-value dibrominated tetrahydroindeno-furanone compound supplied as a yellow powder with a typical purity of ≥98% (by HPLC) . This reagent serves as a critical synthetic intermediate in pharmaceutical research and development . Its core structure is part of a family of tricyclic indan derivatives that are explored as potent melatonin receptor agonists . As such, it is a key precursor in the synthetic pathway of advanced molecules like Ramelteon, a medication used for the treatment of sleep disorders . The compound has a molecular formula of C11H8Br2O2 and a molecular weight of 331.99 g/mol . Its chemical structure features a fused indeno-furanone system with bromine atoms at the 4 and 5 positions, making it a versatile building block for further functionalization via cross-coupling reactions or as a scaffold for constructing more complex molecular architectures. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,5-dibromo-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O2/c12-9-5-1-2-7(14)8(5)6-3-4-15-11(6)10(9)13/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVRTABDPHWMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C3=C2CCO3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471201
Record name 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-77-0
Record name 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one is a synthetic heterocyclic organic compound featuring a fused indenofuran ring system. This molecule is of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of Ramelteon, a potent and selective melatonin receptor agonist used for the treatment of insomnia.[1][2] Its chemical structure, characterized by the presence of two bromine atoms on the aromatic ring, makes it a versatile precursor for further chemical modifications in the development of pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its established role in pharmaceutical synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 196597-77-0[3][4]
Molecular Formula C₁₁H₈Br₂O₂[3][5]
Molecular Weight 331.99 g/mol [3][5]
IUPAC Name 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one[3]
Appearance Colorless to light yellow crystalline solid
Melting Point Approximately 160-165 °C
Boiling Point 448.6±45.0 °C (Predicted)
Density 1.981±0.06 g/cm³ (Predicted)
Solubility Insoluble in water; soluble in organic solvents such as chloroform, dichloromethane, and methanol.
SMILES O=C1CC/C2=C(Br)\C(Br)=C3\OCC\C3=C\12[6]
InChI InChI=1S/C11H8Br2O2/c12-9-5-1-2-7(14)8(5)6-3-4-15-11(6)10(9)13/h1-4H2[6]

Synthesis

This compound is synthesized from its non-brominated precursor, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. The key transformation is an electrophilic aromatic substitution reaction, specifically bromination.

Synthetic Pathway

The synthesis involves the bromination of the aromatic ring of the indenofuran core.

G cluster_0 Synthesis of this compound A 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (Precursor) C This compound (Product) A->C Electrophilic Aromatic Substitution (Bromination) B Brominating Agent (e.g., Bromine in Acetic Acid) B->C

Synthetic pathway for the target compound.
Experimental Protocol: Bromination of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

This protocol is a synthesized procedure based on general methods described in the patent literature for the synthesis of Ramelteon intermediates.[7]

Materials:

  • 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (aqueous)

  • Water

  • Suitable organic solvent for recrystallization (e.g., ethanol or isopropanol)

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, dissolve 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one in glacial acetic acid.

  • Cool the solution to a temperature between 0 and 5 °C using an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature below 10 °C. The addition rate should be controlled to manage the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours, followed by stirring at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by the slow addition of an aqueous solution of sodium bisulfite to neutralize any excess bromine.

  • Precipitate the product by adding water to the reaction mixture.

  • Collect the solid product by filtration and wash it thoroughly with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable organic solvent to yield this compound as a crystalline solid.

Role in Pharmaceutical Synthesis

The primary and well-documented application of this compound is as a pivotal intermediate in the multi-step synthesis of Ramelteon.

Conversion to Ramelteon Precursor

The dibromo compound is typically converted to a key amino intermediate, which is then further elaborated to form Ramelteon. A novel synthetic route involves the use of acetonitrile as a nucleophilic reagent, followed by a one-pot hydrogenation process.[8]

G cluster_1 Conversion to Ramelteon Precursor D 4,5-Dibromo-6,7-dihydro-1H- indeno[5,4-b]furan-8(2H)-one E Nucleophilic Addition (e.g., with Acetonitrile) D->E F Multi-step Hydrogenation (Debromination, Dehydration, Olefin Reduction, Cyano Reduction) E->F G (S)-2-(1,6,7,8-tetrahydro-2H- indeno[5,4-b]furan-8-yl)ethylamine (Ramelteon Precursor) F->G

Key steps in the conversion to a Ramelteon precursor.

Biological Activity

There is currently a lack of publicly available data on the specific biological activity of this compound itself. Its primary significance lies in its role as a synthetic intermediate. The biological activity of interest is associated with the final product, Ramelteon.

Ramelteon's Mechanism of Action:

Ramelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus of the brain.[9] By activating these receptors, Ramelteon mimics the effects of endogenous melatonin, promoting the onset of sleep. It exhibits high selectivity for MT1 and MT2 receptors over the MT3 receptor.

Due to the structural differences and the presence of the dibromo substituents, it is unlikely that this compound possesses the same receptor binding profile as Ramelteon. However, its synthesis is a critical step in accessing this therapeutically valuable molecule.

Conclusion

References

Technical Guide: Structure Elucidation of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one, a tricyclic indan derivative. This compound is a known impurity of Ramelteon, a melatonin receptor agonist used for the treatment of sleep disorders. This document outlines the probable synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and detailed experimental and analytical protocols for its definitive identification and characterization. The logical workflow for its structure elucidation is also presented visually.

Introduction

This compound (CAS No. 196597-77-0) is a key chemical entity encountered during the synthesis of Ramelteon. As a potential impurity, its unambiguous identification and characterization are critical for regulatory compliance and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide details the necessary steps and data interpretation required for the complete structure elucidation of this compound.

Proposed Synthesis

The synthesis of this compound is most plausibly achieved through the electrophilic bromination of its non-brominated precursor, 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one. The synthesis of this precursor has been reported in the literature, notably in the context of Ramelteon's development.

dot

Synthesis_Pathway Precursor 6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one Reagent Bromine (Br2) in Acetic Acid Precursor->Reagent Product 4,5-Dibromo-6,7-dihydro-1H- indeno[5,4-b]furan-8(2H)-one Reagent->Product Electrophilic Aromatic Substitution

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Bromination
  • Dissolution: Dissolve 1.0 equivalent of 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of 2.2 equivalents of bromine in glacial acetic acid to the reaction mixture at room temperature with constant stirring. The reaction is typically carried out in the dark to prevent radical side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Structure Elucidation Workflow

The definitive identification of the synthesized compound involves a multi-step analytical approach.

dot

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Proposed Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample IR Infrared (IR) Spectroscopy Purification->IR Sample NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Sample Data_Analysis Spectral Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the structure elucidation of the target compound.

Spectroscopic Data and Interpretation

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the known structure and general principles of spectroscopy.

Mass Spectrometry (MS)
Parameter Predicted Value Interpretation
Molecular Formula C₁₁H₈Br₂O₂Confirmed by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 331.99 g/mol
Expected [M]+ Isotopic Pattern A characteristic triplet at m/z ~330, 332, 334 in a ~1:2:1 ratio.This pattern is indicative of the presence of two bromine atoms.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and its isotopic pattern.

Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹) Functional Group Vibration Mode
~1715C=O (ketone)Stretching
~1550C=C (aromatic)Stretching
~1250C-O (furan)Stretching
~800-600C-BrStretching

Experimental Protocol: Infrared Spectroscopy

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.6t2HH-1
~3.2t2HH-2
~3.0t2HH-6
~2.7t2HH-7

Predicted ¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
~195CC-8 (C=O)
~150CC-3a/C-8b
~145CC-5a/C-8a
~115CC-4/C-5
~72CH₂C-1
~30CH₂C-2
~28CH₂C-6
~25CH₂C-7

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of its plausible synthesis from 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one and comprehensive spectroscopic analysis. The predicted data presented in this guide serves as a benchmark for the characterization of this compound. The detailed experimental protocols provide a robust framework for researchers and scientists in the pharmaceutical industry to confidently identify and quantify this potential impurity, ensuring the quality and safety of Ramelteon.

Biological Activity of Dibrominated Indenofuran Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibrominated indenofuran compounds represent a class of heterocyclic molecules that have garnered interest in the field of medicinal chemistry due to their potential biological activities. The incorporation of bromine atoms into the indenofuran scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its interaction with biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological activities of dibrominated indenofuran and related brominated heterocyclic compounds, with a focus on their anticancer and anti-inflammatory properties. Due to the limited specific data exclusively on dibrominated indenofurans, this guide also incorporates relevant findings from studies on brominated benzofurans, indoles, and dibrominated furanones to provide a broader context and potential avenues for future research.

Anticancer Activity

The pursuit of novel anticancer agents has led to the exploration of various halogenated heterocyclic compounds. Bromine substitution has been shown to enhance the cytotoxic effects of several molecular scaffolds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative brominated heterocyclic compounds against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dibrominated Furanone Derivatives Silylated 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative (3a)HCT-116 (Colon)1.3[1]
Silylated 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative (3d)HCT-116 (Colon)1.6[1]
Brominated Benzofuran Derivatives Difluorinated, brominated benzofuran with carboxylic acid groupHCT116 (Colon)19.5[2]
Difluorinated, brominated benzofuran with ester groupHCT116 (Colon)24.8[2]
Mechanism of Action in Cancer

The anticancer activity of these brominated compounds appears to be mediated through multiple mechanisms, primarily centered around the induction of apoptosis and the inhibition of key cellular processes.

  • Apoptosis Induction: Certain silylated 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives have been shown to induce apoptosis in colon cancer cells. This process is characterized by the down-regulation of survivin, an anti-apoptotic protein, and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

  • Inhibition of Proliferation: Brominated benzofuran derivatives have demonstrated the ability to inhibit the proliferation of cancer cells.[2] This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of PARP-1, a protein involved in DNA repair and apoptosis.[2]

Compound Dibrominated Furanone Derivative Survivin Survivin Compound->Survivin Inhibits Caspase3 Caspase-3 Compound->Caspase3 Activates Apoptosis Apoptosis Survivin->Apoptosis Inhibits Caspase3->Apoptosis Induces

Caption: Proposed mechanism of apoptosis induction by a dibrominated furanone derivative.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Brominated heterocyclic compounds have shown promise as potential anti-inflammatory agents by targeting key mediators and signaling pathways involved in the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The following table presents the IC50 values for the inhibition of key inflammatory mediators by various brominated indole and benzofuran derivatives.

Compound ClassSpecific Compound/DerivativeInflammatory MediatorIC50 (µg/mL or µM)Reference
Brominated Indoles Hypobranchial gland extractNitric Oxide (NO)30.8 µg/mL[1]
Hypobranchial gland extractTNFα43.03 µg/mL[1]
Hypobranchial gland extractPGE234.24 µg/mL[1]
Brominated Benzofurans Difluorinated, brominated benzofuran derivativeInterleukin-6 (IL-6)1.2 - 9.04 µM[2]
Difluorinated, brominated benzofuran derivativeNitric Oxide (NO)2.4 - 5.2 µM[2]
Difluorinated, brominated benzofuran derivativeProstaglandin E2 (PGE2)1.1 - 20.5 µM[2]
Mechanism of Action in Inflammation

The anti-inflammatory effects of these compounds are attributed to their ability to modulate pro-inflammatory signaling pathways and the production of inflammatory mediators.

  • Inhibition of Inflammatory Mediators: Brominated indoles and benzofurans have been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[1][2] This is achieved through the inhibition of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

  • Modulation of NF-κB Signaling: The anti-inflammatory activity of some brominated indoles is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates BrominatedIndole Brominated Indole BrominatedIndole->NFkB Inhibits InflammatoryMediators Pro-inflammatory Mediators (NO, TNFα, PGE2) NFkB->InflammatoryMediators Induces Production

Caption: Simplified schematic of the anti-inflammatory action of brominated indoles.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of these compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and is a common method to determine the cytotoxicity of a compound.

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with the test compound and an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation: Incubate the mixture at room temperature for a short period to allow for color development (a pink/magenta azo dye).

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the expression levels of proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected by an imaging system.

  • Analysis: Analyze the band intensities to quantify the relative protein expression levels.

Start Synthesized Dibrominated Indenofuran Compounds Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity ActiveCompounds Identify Active Compounds Cytotoxicity->ActiveCompounds Mechanism Mechanism of Action Studies ActiveCompounds->Mechanism Yes Lead Lead Compound Identification ActiveCompounds->Lead No (Inactive) WesternBlot Western Blot (e.g., Apoptosis markers, Inflammatory proteins) Mechanism->WesternBlot PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis PathwayAnalysis->Lead

Caption: A general workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

While specific research on dibrominated indenofuran compounds is limited, the available data on structurally related brominated heterocycles, such as benzofurans, indoles, and furanones, strongly suggest that the indenofuran scaffold, when appropriately brominated, could exhibit significant anticancer and anti-inflammatory activities. The presence of bromine atoms appears to be a key determinant of biological efficacy, likely through the enhancement of interactions with biological targets and modulation of the compound's pharmacokinetic properties.

Future research should focus on the targeted synthesis of a library of dibrominated indenofuran derivatives with varying substitution patterns. A systematic evaluation of their biological activities, including comprehensive in vitro and in vivo studies, is warranted. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents. The data presented in this guide provides a solid foundation and a compelling rationale for the continued exploration of dibrominated indenofuran compounds as a promising class of molecules for drug discovery.

References

A Comprehensive Review of Indeno[5,4-b]furan Derivatives: Synthesis, Pharmacological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The indeno[5,4-b]furan scaffold is a heterocyclic system of significant interest in medicinal chemistry. As a rigid analog of the indole nucleus present in melatonin, it has formed the basis for the development of highly potent and selective ligands for melatonin receptors. Furthermore, the broader class of furan-containing compounds exhibits a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. This technical guide provides a detailed literature review of indeno[5,4-b]furan derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships. It includes detailed experimental protocols, tabulated quantitative data from pharmacological assays, and diagrams illustrating synthetic workflows and biological pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Furan-Based Heterocycles in Drug Discovery

The furan ring is a five-membered aromatic heterocycle that serves as a crucial structural motif in numerous pharmacologically active compounds.[1] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, like phenyl or thiophene rings, often improving metabolic stability, receptor interaction, and overall bioavailability.[1] Furan derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, anticancer, and cardiovascular effects.[2][3] This versatility has made the furan scaffold a privileged structure in medicinal chemistry, prompting extensive research into novel derivatives with enhanced efficacy and safety profiles.[1][4] The indeno[5,4-b]furan core, which integrates the furan ring into a rigid tricyclic system, represents a promising area of exploration, particularly in the development of targeted therapeutics.

Synthetic Strategies for Indeno[5,4-b]furan Derivatives

The synthesis of functionalized indeno[5,4-b]furan derivatives often begins with a pre-formed tricyclic ketone. A key starting material is 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, which can be elaborated through a series of reactions to introduce diverse functionalities.[5] A representative synthetic pathway involves alkylation, olefination, reduction, and acylation to yield a library of target compounds.[5]

// Node colors s1 [label="1,2,6,7-Tetrahydro-8H-\nindeno[5,4-b]furan-8-one", fillcolor="#F1F3F4", fontcolor="#202124"]; s2 [label="α-Alkylated Ketones", fillcolor="#F1F3F4", fontcolor="#202124"]; s3 [label="Unsaturated Nitriles", fillcolor="#F1F3F4", fontcolor="#202124"]; s4 [label="Primary Amines", fillcolor="#F1F3F4", fontcolor="#202124"]; s5 [label="1,6-Dihydro-2H-\nindeno[5,4-b]furan Core", fillcolor="#F1F3F4", fontcolor="#202124"]; s6 [label="N-Acylated Derivatives\n(Final Products)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge colors and labels s1 -> s2 [label="Aldol Reaction &\nHydrogenation", color="#34A853"]; s2 -> s3 [label="Horner-Emmons\nReaction", color="#34A853"]; s3 -> s4 [label="Hydrogenation\n(Raney Cobalt)", color="#34A853"]; s4 -> s5 [label="Isomerization (HCl)", color="#34A853"]; s5 -> s6 [label="Acylation / Ureide Formation", color="#34A853"]; }

Figure 1: General synthetic workflow for 1,6-dihydro-2H-indeno[5,4-b]furan derivatives.

Detailed Experimental Protocol: Synthesis of Compound 11

A specific example illustrating the synthetic methodology is the preparation of N-[2-(7-Isopropyl-1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]cyclopropanecarboxamide (11).[5]

  • Starting Material: The synthesis begins with the corresponding primary amine, 2-(7-Isopropyl-1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethylamine.

  • Reaction: To a solution of the primary amine in a suitable solvent (e.g., dichloromethane), an acylating agent, cyclopropanecarbonyl chloride, is added, typically in the presence of a base like triethylamine to neutralize the HCl byproduct.

  • Conditions: The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Workup and Purification: Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., EtOAc/hexane).

  • Characterization: The final product, obtained as a white solid, is characterized by various spectroscopic methods. For compound 11, the reported data includes:

    • Melting Point: 197−200 °C.[5]

    • ¹H NMR (CDCl₃): δ 0.70−0.79 (2H, m), 0.93−1.03 (2H, m), 1.17 (6H, d, J = 6.9 Hz), 1.17−1.33 (1H, m), 2.77 (2H, t, J = 7.1 Hz), 2.97−3.10 (1H, m), 3.28 (2H, s), 3.37−3.50 (4H, m), 4.58 (2H, t, J = 8.5 Hz), 5.78 (1H, brs), 6.60 (1H, d, J = 8.0 Hz), 7.13 (1H, d, J = 8.0 Hz).[5]

    • Mass Spectrometry (ESI): m/z 312 (M + H)⁺.[5]

    • Elemental Analysis: (C₂₀H₂₅NO₂).[5]

Pharmacological Activities of Indeno[5,4-b]furan Derivatives

Research into this class of compounds has revealed significant potential in modulating key biological targets, particularly melatonin receptors and cancer cell proliferation.

Melatonin Receptor (MT1/MT2) Agonism

A series of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives were designed as potent and selective agonists for the MT₂ melatonin receptor. The core structure was identified as an effective mimic of the 5-methoxy indole core of melatonin.[5] The introduction of specific substituents at the 7-position of the scaffold led to compounds with exceptionally high affinity and selectivity.[5] Compound 15 , which features a cyclohexylmethyl group at this position, demonstrated a Kᵢ value of 0.012 nM for the MT₂ receptor and a 799-fold selectivity over the MT₁ receptor.[5] This compound was identified as a potent full agonist and showed efficacy in animal models, promoting re-entrainment to new light/dark cycles in mice.[5]

CompoundR Group (at 7-position)MT₁ Kᵢ (nM)MT₂ Kᵢ (nM)Selectivity (MT₁/MT₂)
8 Ethyl0.0510.0105.1
11 Isopropyl0.810.01268
14 Phenyl1.10.01385
15 Cyclohexylmethyl9.590.012799
Melatonin-0.110.0542.0
Data sourced from ACS Publications.[5]
Anticancer Activity

While direct studies on the anticancer properties of indeno[5,4-b]furan are limited, research on the closely related indeno[5,6-b]furan-imidazole hybrid compounds has shown significant cytotoxic activity against a panel of human tumor cell lines.[6] The potency of these compounds was found to be dependent on the substitution at the imidazolyl-3-position, with a naphthylacyl group proving vital for modulating cytotoxicity.[6] Compound 18 was noted for its selectivity towards breast (MCF-7) and colon (SW480) carcinoma, while compound 26 was the most potent against five different human tumor cell lines, exhibiting greater activity than the standard chemotherapeutic agent cisplatin.[6]

CompoundCell LineIC₅₀ (μM) vs. Cisplatin (DDP)
18 Breast Carcinoma (MCF-7)3.4-fold more sensitive than DDP
18 Colon Carcinoma (SW480)4.3-fold more sensitive than DDP
26 5 Human Tumor Cell LinesMore active than DDP
Data sourced from ResearchGate.[6]

The mechanism of action for some furan-based anticancer agents involves the induction of apoptosis through the intrinsic mitochondrial pathway.[7] This process is often characterized by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2.[7] This cascade leads to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death.[7]

// Node colors and styles drug [label="Furan Derivative\n(e.g., Compound 4, 7)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; p53 [label="p53 (Tumor Suppressor)", fillcolor="#FBBC05", fontcolor="#202124"]; bax [label="Bax (Pro-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mito [label="Mitochondrial Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; caspase [label="Caspase Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges and relationships drug -> p53 [label="Upregulates", color="#5F6368"]; drug -> bax [label="Upregulates", color="#5F6368"]; drug -> bcl2 [label="Downregulates", color="#5F6368"];

p53 -> bax [color="#5F6368"]; bax -> mito [color="#5F6368"]; bcl2 -> mito [label="Inhibits", color="#EA4335", arrowhead=tee];

mito -> caspase [color="#5F6368"]; caspase -> apoptosis [color="#5F6368"]; }

Figure 2: Proposed intrinsic apoptosis pathway induced by certain furan derivatives.

Conclusion and Future Perspectives

The indeno[5,4-b]furan scaffold has proven to be a highly valuable template in medicinal chemistry. Its successful application in creating potent and selective MT₂ receptor agonists demonstrates its potential as a melatonin bioisostere for treating circadian rhythm disorders.[5] Furthermore, related indenofuran structures show promise as novel anticancer agents.[6] The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties. Future research should focus on expanding the library of indeno[5,4-b]furan derivatives, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential. Optimization of pharmacokinetic and pharmacodynamic profiles will be critical for advancing these promising compounds into clinical development.

References

The Enigmatic Mechanism of Action of Indenofuran-Based Receptor Agonists: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – Researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanism of action for indenofuran-based receptor agonists will find a notable scarcity of publicly available data. Despite the synthetic accessibility of the indenofuran scaffold, its exploration in the context of receptor agonism appears to be a nascent or sparsely documented field. This technical guide addresses the current landscape of available information and highlights the significant gaps in our understanding of how these compounds might interact with biological receptors.

Recent synthetic chemistry studies have reported novel methods for the creation of indenofuran structures. For instance, an unprecedented reactivity of 3-sulfonylphthalide with 2-hydroxyaryl-p-quinone methides has been shown to produce a diverse array of indenofurans through a cascade of reactions.[1] However, the biological evaluation of these newly synthesized compounds as receptor agonists has not been detailed in the available literature.

While the broader class of furan-containing compounds, particularly benzofurans, has been extensively studied for various pharmacological activities, direct evidence of indenofurans acting as receptor agonists remains elusive. Benzofuran derivatives are known to exhibit a wide range of biological effects, including anticancer, antibacterial, and antifungal properties.[2][3][4] These activities are often attributed to their interaction with various biological targets, but specific details on receptor agonism, associated signaling pathways, and quantitative binding data are not available for the indenofuran subclass.

The general pharmacological relevance of the furan motif is well-established, with furan derivatives demonstrating antibacterial, antiviral, anti-inflammatory, and antitumor properties.[5] This suggests that the indenofuran core could potentially serve as a scaffold for biologically active molecules. However, without specific studies on their receptor interactions, any proposed mechanism of action would be purely speculative.

Currently, there is no public domain data available to populate tables with quantitative metrics such as binding affinities (Ki, Kd), potency (EC50, IC50), or efficacy for indenofuran-based receptor agonists. Similarly, the signaling pathways activated by such compounds and the detailed experimental protocols used for their evaluation are not described in the scientific literature retrieved.

Consequently, the creation of diagrams for signaling pathways or experimental workflows related to indenofuran-based receptor agonists is not feasible at this time. The scientific community awaits further research to elucidate the potential therapeutic applications and the underlying mechanism of action of this chemical class. Future investigations will be crucial to determine if indenofuran derivatives can be developed as selective and potent receptor agonists for various therapeutic targets.

References

Potential Therapeutic Applications of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document collates and extrapolates potential therapeutic applications for 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one based on the biological activities of structurally related compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for potential areas of investigation, not as established therapeutic efficacy for this specific molecule.

Introduction

The furan and indanone core structures are recognized pharmacophores that form the basis of numerous biologically active compounds.[1] Derivatives of these scaffolds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The compound this compound, a molecule incorporating both the indanone and a dihydrofuran moiety, presents an intriguing candidate for therapeutic exploration. This technical guide summarizes the potential therapeutic applications of this compound, drawing from published data on analogous structures, and provides hypothetical experimental frameworks for its evaluation.

The parent compound, 6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one, serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[4] The introduction of bromine atoms at the 4 and 5 positions of the indanone ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which may in turn influence its biological activity, metabolic stability, and pharmacokinetic profile.

Potential Therapeutic Areas

Based on the known activities of related indenofuran and indanone derivatives, the following therapeutic areas are proposed as primary avenues for the investigation of this compound.

Oncology

The indanone scaffold is a constituent of several compounds with demonstrated anticancer activity.[2] Hybrid compounds of tricyclic indeno[5,6-b]furan and imidazole have exhibited potent in vitro activity against a panel of human tumor cell lines, in some cases exceeding the potency of the standard chemotherapeutic agent cisplatin.[5]

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Certain 2-benzylidene-1-indanones have shown strong inhibition of tubulin polymerization, a validated target for anticancer drugs.[2]

  • Cell Cycle Arrest: Furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines.[6]

  • Induction of Apoptosis: Some furan derivatives promote cell death through the intrinsic mitochondrial pathway of apoptosis, characterized by the upregulation of p53 and Bax and downregulation of Bcl-2.[6]

Neurodegenerative Diseases

The unbrominated parent indanone is utilized in the synthesis of compounds aimed at treating neurological disorders.[4] Derivatives of 1-indanone have been synthesized and evaluated as multifunctional agents for the treatment of Alzheimer's disease, with activities including the inhibition of cholinesterases and amyloid-beta self-assembly.[2]

Potential Mechanisms of Action:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the symptomatic treatment of Alzheimer's disease.

  • Modulation of Amyloid-Beta Aggregation: Preventing the aggregation of amyloid-beta peptides is a disease-modifying approach under investigation for Alzheimer's disease.

Anti-inflammatory Applications

Furanone derivatives have been identified as highly selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[7] This suggests that the indeno[5,4-b]furan-8-one core could be explored for the development of novel anti-inflammatory agents.

Potential Mechanism of Action:

  • Selective COX-2 Inhibition: Selective inhibition of COX-2 over COX-1 is desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data from Analogous Compounds

The following table summarizes quantitative data for structurally related compounds to provide a benchmark for the potential potency of this compound.

Compound ClassTarget/AssayIC50/ActivityReference
2-Benzylidene-1-indanonesHuman cancer cell lines (MCF-7, HCT, THP-1, A549)10–880 nM[2]
2-Benzylidene-1-indanonesTubulin Polymerase Inhibition0.62–2.04 µM[2]
Furan-based derivativesMCF-7 breast cancer cell line2.96 and 4.06 µM[6]
5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU)COX-241 ± 14 nM[7]
5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU)COX-1> 50 µM[7]

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the initial screening of this compound.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Methodology (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of the compound on tubulin polymerization.

Methodology:

  • Tubulin Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin.

  • Assay Setup: In a 96-well plate, add tubulin, polymerization buffer, and the test compound at various concentrations. Include a positive control (e.g., paclitaxel for promotion, colchicine for inhibition) and a vehicle control.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat a selected cancer cell line with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Potential Signaling Pathways

G Potential Anticancer Mechanisms cluster_0 Induction of Apoptosis cluster_1 Cell Cycle Arrest Compound Compound Upregulation of p53 Upregulation of p53 Compound->Upregulation of p53 Downregulation of Bcl-2 Downregulation of Bcl-2 Compound->Downregulation of Bcl-2 Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Compound->Disruption of Microtubule Dynamics Upregulation of Bax Upregulation of Bax Upregulation of p53->Upregulation of Bax Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Upregulation of Bax->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Downregulation of Bcl-2->Mitochondrial Outer Membrane Permeabilization Mitotic Spindle Checkpoint Activation Mitotic Spindle Checkpoint Activation Disruption of Microtubule Dynamics->Mitotic Spindle Checkpoint Activation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Checkpoint Activation->G2/M Phase Arrest

Caption: Potential signaling pathways for the anticancer activity of the compound.

Experimental Workflow

G Experimental Workflow for Compound Screening Start Start In Vitro Cytotoxicity Screening (MTT Assay) In Vitro Cytotoxicity Screening (MTT Assay) Start->In Vitro Cytotoxicity Screening (MTT Assay) Mechanism of Action Studies Mechanism of Action Studies In Vitro Cytotoxicity Screening (MTT Assay)->Mechanism of Action Studies Active Compounds End End In Vitro Cytotoxicity Screening (MTT Assay)->End Inactive Compounds In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies Promising Mechanism Mechanism of Action Studies->End Undesirable Mechanism Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Efficacious in Animal Models In Vivo Efficacy Studies->End Ineffective or Toxic

References

The Pivotal Role of Bromine Substituents in the Bioactivity of Indenofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Executive Summary

The indenofuran scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its therapeutic potential. The introduction of halogen substituents, particularly bromine, has been shown to modulate the biological activity of various heterocyclic compounds. This technical guide provides an in-depth analysis of the role of bromine substituents in the bioactivity of indenofurans and structurally related compounds like benzofurans and furanones. While specific data on brominated indenofurans is emerging, this guide synthesizes the current understanding by examining analogous compounds, offering insights into structure-activity relationships, mechanisms of action, and experimental methodologies. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indenofuran core.

Introduction: The Significance of Bromine in Medicinal Chemistry

Halogenation is a widely employed strategy in drug design to enhance the pharmacological properties of lead compounds. Bromine, in particular, offers a unique combination of lipophilicity, electronegativity, and the ability to form halogen bonds, which can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. In the context of heterocyclic compounds like indenofurans, the position and number of bromine substituents can dramatically alter their bioactivity, leading to enhanced potency and selectivity.

Influence of Bromine on Anticancer Activity

The introduction of bromine atoms into the indenofuran and related benzofuran and furanone scaffolds has been demonstrated to be a promising strategy for enhancing their anticancer properties. The lipophilic nature of bromine can facilitate cell membrane permeability, leading to higher intracellular concentrations of the drug. Furthermore, the electron-withdrawing properties of bromine can modulate the electronic environment of the molecule, potentially enhancing its interaction with target enzymes or receptors.

Quantitative Analysis of Cytotoxicity

The following table summarizes the in vitro anticancer activity of various brominated benzofuran and furanone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran Brominated Derivative 1K562 (Leukemia)5[1]
Brominated Derivative 1HL60 (Leukemia)0.1[1]
Brominated Derivative 2HeLa (Cervical Carcinoma)-[2]
Brominated Derivative 2MOLT-4 (Leukemia)-[2]
Bromo-derivative 14cHCT116 (Colon Cancer)3.27[3]
Furanone 5-(dibromomethylene)-2(5H)-furanonePC-3 (Prostate)0.31 ± 0.02[4]
(E)-5-(bromomethylene)-2(5H)-furanonePC-3 (Prostate)7.30 ± 0.08[4]
5-(dibromomethylene)-2(5H)-furanoneU-251 (Glioblastoma)-[4]
(E)-5-(bromomethylene)-2(5H)-furanoneU-251 (Glioblastoma)-[4]
Indenopyridine Derivative 6dMCF7 (Breast Cancer)4.34[5]
Derivative 6nMCF7 (Breast Cancer)6.84[5]

Impact of Bromine on Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, and the development of potent anti-inflammatory agents is a major focus of drug discovery. Brominated indenofurans and their analogs have shown promise in this area by modulating key inflammatory signaling pathways.

Quantitative Analysis of Anti-inflammatory Effects

The anti-inflammatory activity of brominated compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The table below presents the IC50 values for the inhibition of these mediators by representative brominated compounds.

Compound ClassActivity MeasuredIC50 (µg/mL)Reference
Brominated Indoles Inhibition of NO production30.8 (extract)[6]
Inhibition of TNF-α production43.03 (extract)[6]

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key biological assays are provided below.

Synthesis of Brominated Derivatives

A general procedure for the bromination of benzofuran derivatives involves dissolving the starting material in a suitable solvent, such as chloroform, followed by the dropwise addition of a solution of bromine in the same solvent. The reaction mixture is typically stirred at room temperature for a specified period. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified using techniques like silica gel column chromatography.[2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][7][8][9]

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

NF-κB Translocation Assay

The nuclear factor-kappa B (NF-κB) translocation assay is used to determine the activation of the NF-κB signaling pathway.[6][10][11][12][13]

Materials:

  • Cells cultured on glass coverslips or in multi-well imaging plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells and treat with the test compounds.

  • Fix the cells with the fixation solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate with the primary antibody against NF-κB p65.

  • Incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a nuclear stain.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to quantify the nuclear translocation of NF-κB.

Signaling Pathways and Mechanisms of Action

Brominated indenofurans and related compounds exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some brominated compounds have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[6]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB_NFkB IκB-NF-κB IKK_complex->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Brominated_Compound Brominated Indenofuran Brominated_Compound->IkB_NFkB Inhibition of IκB Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression IkBNFkB IkBNFkB

Caption: Inhibition of the NF-κB signaling pathway by brominated indenofurans.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. The mTOR signaling pathway is often dysregulated in cancer, making it an attractive target for anticancer drug development. Some benzofuran derivatives have been identified as inhibitors of the mTOR pathway.[14]

mTOR_Pathway Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK PI3K PI3K Receptor_TK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Brominated_Compound Brominated Indenofuran Brominated_Compound->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by brominated indenofurans.

Conclusion and Future Directions

The incorporation of bromine substituents into the indenofuran scaffold and its analogs represents a highly effective strategy for enhancing their anticancer and anti-inflammatory activities. The quantitative data and mechanistic insights presented in this guide underscore the potential of these compounds as novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a broader range of brominated indenofurans to establish a more comprehensive structure-activity relationship. Furthermore, detailed in vivo studies are warranted to assess the pharmacokinetic properties and therapeutic efficacy of the most promising candidates. The continued exploration of brominated indenofurans holds significant promise for the development of next-generation therapies for cancer and inflammatory diseases.

References

The Pharmacology of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one: An Undeclared Territory in Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the pharmacology of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one. This compound, identified primarily as an impurity of the sleep-aid medication Ramelteon, remains uncharacterized in terms of its biological effects and mechanism of action.

Currently, information on this compound is confined to its basic chemical identifiers and its role as a reference standard for analytical purposes in the pharmaceutical industry. There is a notable absence of published research detailing its pharmacodynamics, pharmacokinetics, or any potential therapeutic or toxicological properties.

Chemical Identity

PropertyValue
Chemical Name This compound
CAS Number 196597-77-0
Molecular Formula C₁₁H₈Br₂O₂
Molecular Weight 331.99 g/mol
Synonyms Ramelteon Impurity I

The Parent Compound: Ramelteon

In contrast, the parent compound, Ramelteon, is a well-documented selective agonist for the melatonin receptors MT1 and MT2. It is prescribed for the treatment of insomnia, particularly delayed sleep onset. Ramelteon's mechanism of action involves mimicking the effects of endogenous melatonin in the suprachiasmatic nucleus of the brain, which is a key regulator of the body's circadian rhythm. The extensive body of research on Ramelteon provides a stark contrast to the dearth of information on its dibrominated impurity.

Future Directions and Unanswered Questions

The absence of pharmacological data for this compound raises several important questions for researchers and drug development professionals:

  • Biological Activity: Does this compound possess any affinity for melatonin receptors or other biological targets?

  • Pharmacokinetic Profile: If absorbed, how is the compound metabolized and eliminated from the body?

  • Potential for Off-Target Effects: Could the presence of this impurity contribute to any of the known side effects of Ramelteon, or does it have its own unique toxicological profile?

To address these questions, a systematic pharmacological investigation would be required. This would involve a series of in vitro and in vivo studies, as outlined in the hypothetical experimental workflow below.

Hypothetical Experimental Workflow

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation receptor_binding Receptor Binding Assays (MT1/MT2) functional_assays Functional Assays (e.g., cAMP) receptor_binding->functional_assays Determine Agonist/ Antagonist Activity cyp_inhibition CYP450 Inhibition Assays solubility Kinetic/Thermodynamic Solubility permeability PAMPA/Caco-2 Permeability solubility->permeability Assess Drug-like Properties pk_studies Pharmacokinetic Studies (Rodent Model) pd_studies Pharmacodynamic Studies (e.g., Sleep Latency) pk_studies->pd_studies Correlate Exposure with Effect tox_studies Acute/Sub-chronic Toxicity Studies in_vitro In Vitro Characterization in_vivo In Vivo Evaluation in_vitro->in_vivo Positive In Vitro Results cluster_0 cluster_0 data_analysis Data Analysis & Reporting in_vivo->data_analysis cluster_1 cluster_1 go_no_go Go/No-Go Decision data_analysis->go_no_go

Caption: Hypothetical workflow for the pharmacological investigation of an uncharacterized compound.

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Indeno[5,4-b]furan

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical development and synthetic evolution of the indeno[5,4-b]furan core, a crucial motif in modern medicinal chemistry.

Introduction

The indeno[5,4-b]furan scaffold is a heterocyclic ring system that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural architecture has made it a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The most prominent example of its therapeutic importance is in the structure of Ramelteon, a selective melatonin receptor agonist used for the treatment of insomnia. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies leading to the indeno[5,4-b]furan core, offering valuable insights for researchers, scientists, and professionals in drug development.

Historical Perspective: The Dawn of Furan Synthesis

The journey to the synthesis of complex heterocyclic systems like indeno[5,4-b]furan is built upon a rich history of fundamental organic chemistry. The furan ring, the core of this scaffold, was first isolated from pinewood by Limpricht.[1] Early synthetic methods for benzofurans, the parent structures of indenofurans, laid the groundwork for more complex annulations.

One of the earliest and most notable methods is the Perkin rearrangement , first reported by William Henry Perkin in 1870.[2][3] This reaction involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide to form a benzofuran.[2] Another foundational method is the Paal-Knorr furan synthesis , independently reported by Carl Paal and Ludwig Knorr in 1884, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[4][5] The Feist-Bénary furan synthesis also provides a route to substituted furans from α-halo ketones and β-dicarbonyl compounds.[6][7] These classical methods, while not directly producing the indeno[5,4-b]furan core, were instrumental in developing the chemical understanding necessary for the later synthesis of more complex fused furan systems.

Emergence of Indeno[5,4-b]furan Synthesis: A Focus on a Key Intermediate

The synthesis of the indeno[5,4-b]furan core gained significant momentum with the discovery of its therapeutic potential, particularly as a key structural element in melatonin receptor agonists. A pivotal intermediate in this field is 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one . The development of efficient synthetic routes to this intermediate has been a major focus of research.

Key Synthetic Strategies

Several synthetic strategies have been developed to construct the tricyclic core of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one and its derivatives. These can be broadly categorized as follows:

  • Linear Synthesis from Benzofuran Precursors: Early approaches often involved a multi-step linear sequence starting from a pre-formed benzofuran derivative. These routes, while effective, can be lengthy and sometimes involve harsh reagents.[8]

  • Convergent and Catalytic Approaches: More recent and efficient syntheses have focused on convergent strategies, often employing transition metal catalysis to construct the key C-C and C-O bonds in a more atom-economical fashion. A notable example is a concise six-step asymmetric synthesis of Ramelteon from a monocyclic precursor, which utilizes Iridium, Rhodium, Copper, and Nickel catalysis to assemble the tricyclic core.[9][10]

  • Annulation Reactions: The Hauser-Kraus annulation, a powerful tool for the synthesis of polycyclic aromatic compounds, has been explored for the synthesis of indenofurans.[11][12] This method typically involves the reaction of a phthalide with a Michael acceptor. While the primary example found is for the indeno[1,2-b]furan isomer, the underlying principles of annulation offer a potential avenue for the synthesis of the indeno[5,4-b]furan skeleton.

Experimental Protocols for Key Syntheses

Below are detailed methodologies for some of the key experiments in the synthesis of indeno[5,4-b]furan derivatives.

Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (A Representative Modern Approach)

This synthesis is crucial for the production of Ramelteon and other melatonin receptor agonists.

Table 1: Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

StepReactionReagents and ConditionsYieldReference
1O-Vinylation2-bromo-6-methoxyphenol, vinyl acetate, Ir(COD)Cl)2High[8]
2Vinyl Ether AnnulationProduct from Step 1, Rh catalystGood[9][10]
3Friedel-Crafts AcylationProduct from Step 2, acylating agent, Lewis acidGood[13]
4Catalytic HydrogenolysisProduct from Step 3, Pd/C, H2High[13]

Experimental Protocol (Conceptual Outline based on literature[8][9][10][13]):

  • Step 1: O-Vinylation: A mixture of the starting phenol, vinyl acetate, and a catalytic amount of an Iridium complex (e.g., [Ir(COD)Cl]2) is heated in a suitable solvent (e.g., toluene) to afford the corresponding vinyl ether.

  • Step 2: Rh-catalyzed Vinyl Ether Annulation: The vinyl ether is then subjected to a Rhodium-catalyzed intramolecular annulation reaction to form the dihydrofuran ring fused to the benzene ring.

  • Step 3: Friedel-Crafts Acylation: The resulting benzofuran derivative undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid (e.g., AlCl3) to form the five-membered ring and generate the tricyclic ketone.

  • Step 4: Catalytic Hydrogenolysis: If protecting groups such as bromine are used, a final catalytic hydrogenolysis step with a palladium on carbon catalyst is employed for their removal.

Synthesis of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile

This is a key step in introducing the side chain for Ramelteon.

Table 2: Synthesis of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile

StepReactionReagents and ConditionsYieldReference
1Nucleophilic Addition1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, acetonitrile, strong base (e.g., LDA)Moderate to GoodA novel and practical synthesis of Ramelteon, Bioorganic & Medicinal Chemistry Letters

Experimental Protocol:

To a solution of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperature (e.g., -78 °C), a solution of lithium diisopropylamide (LDA) is added dropwise. After stirring for a short period, a solution of acetonitrile in THF is added. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Biological Significance and Signaling Pathways

The therapeutic relevance of the indeno[5,4-b]furan scaffold is primarily linked to its ability to act as a melatonin receptor agonist. Ramelteon, for instance, exhibits high affinity for the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[1][3]

The activation of MT1 and MT2 receptors by an indeno[5,4-b]furan agonist like Ramelteon initiates a cascade of intracellular signaling events. These pathways are crucial for regulating the sleep-wake cycle.

Caption: Melatonin Receptor Signaling Pathway activated by Indeno[5,4-b]furan derivatives.

The binding of an indeno[5,4-b]furan agonist to MT1 and MT2 receptors leads to the dissociation of the G-protein complex into Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which ultimately results in the reduced phosphorylation of the cAMP response element-binding protein (CREB). CREB is a transcription factor that plays a crucial role in regulating the expression of clock genes, which are essential for maintaining the circadian rhythm. By modulating this pathway, indeno[5,4-b]furan derivatives can effectively promote sleep.

Conclusion and Future Directions

The indeno[5,4-b]furan scaffold has evolved from a subject of academic curiosity to a cornerstone of modern medicinal chemistry, particularly in the development of treatments for sleep disorders. The historical progression of its synthesis, from fundamental furan chemistry to sophisticated, multi-catalytic convergent routes, highlights the ingenuity of organic chemists. The elucidation of its mechanism of action through the melatonin receptor signaling pathway provides a clear rationale for its therapeutic efficacy.

Future research in this area is likely to focus on the development of even more efficient and stereoselective synthetic methods. Furthermore, the "privileged" nature of the indeno[5,4-b]furan core suggests that derivatives may have therapeutic potential beyond sleep disorders. Exploration of its activity at other biological targets could lead to the discovery of new medicines for a range of diseases, solidifying the importance of this remarkable heterocyclic system. The ongoing investigation into the synthesis and biological activity of indeno[5,4-b]furan derivatives promises to be a fruitful area of research for years to come.

References

The Versatile Precursor: A Technical Guide to 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one is a key synthetic intermediate, distinguished by its unique tricyclic framework incorporating a furan ring fused to an indanone system. The presence of two bromine atoms on the aromatic ring, coupled with a reactive ketone functional group, renders this molecule a highly versatile precursor for the synthesis of a diverse array of novel compounds. This technical guide provides an in-depth overview of the synthesis of this core compound, its pivotal role as a precursor, particularly in the synthesis of the melatonin receptor agonist Ramelteon, and its potential for the generation of other novel derivatives through various chemical transformations. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its application in research and drug discovery.

Introduction

The indeno[5,4-b]furan scaffold is a privileged heterocyclic system that forms the core of several biologically active molecules. The incorporation of a furan moiety into a rigid tricyclic system can significantly influence the molecule's pharmacological properties, including receptor binding affinity and metabolic stability. The subject of this guide, this compound, has emerged as a critical building block in medicinal chemistry, most notably as a key intermediate in the industrial synthesis of Ramelteon, a potent and selective MT1/MT2 melatonin receptor agonist used for the treatment of insomnia.

The strategic placement of two bromine atoms on the benzene ring of the indenofuran core provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents, leading to the creation of libraries of novel compounds for biological screening. Furthermore, the ketone functionality at the 8-position offers a site for nucleophilic addition and other carbonyl-related chemistries, further expanding the synthetic possibilities. This guide will delve into the known synthetic routes to this precursor and explore its documented and potential applications in the synthesis of novel chemical entities.

Synthesis of the Core Precursor

The synthesis of this compound is typically achieved through a multi-step sequence starting from simpler, commercially available materials. A common strategy involves the construction of the indenofuranone core followed by a bromination step.

Synthetic Pathway

A representative synthetic pathway for the preparation of this compound is outlined below. The synthesis commences with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by cyclization and subsequent bromination.

Synthesis_of_Dibromo_Precursor cluster_0 Synthesis of this compound A 2,3-Dihydrobenzofuran B 3-(2,3-Dihydrobenzofuran-7-yl)propanoic acid A->B 1. Succinic anhydride, AlCl3 2. H2/Pd-C C 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one B->C Polyphosphoric acid (PPA) D 4,5-Dibromo-6,7-dihydro-1H- indeno[5,4-b]furan-8(2H)-one C->D Br2, Acetic Acid

Caption: Synthetic route to the dibromo precursor.

Experimental Protocols

Step 1: Synthesis of 3-(2,3-Dihydrobenzofuran-7-yl)propanoic acid

To a stirred solution of 2,3-dihydrobenzofuran and succinic anhydride in a suitable solvent (e.g., nitrobenzene), aluminum chloride is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched with ice-water and acidified. The resulting solid is filtered and subjected to catalytic hydrogenation (e.g., using H2 gas and a Palladium on carbon catalyst) to reduce the keto group and the double bond of the succinoyl moiety, yielding 3-(2,3-dihydrobenzofuran-7-yl)propanoic acid.

Step 2: Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

3-(2,3-Dihydrobenzofuran-7-yl)propanoic acid is heated with a dehydrating agent, such as polyphosphoric acid (PPA), to effect an intramolecular Friedel-Crafts acylation (cyclization). The reaction mixture is heated until completion, then poured onto ice to precipitate the product. The crude product is filtered, washed, and can be purified by recrystallization or chromatography to give 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.

Step 3: Synthesis of this compound

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one is dissolved in a suitable solvent, such as acetic acid. To this solution, a solution of bromine in acetic acid is added dropwise at room temperature. The reaction mixture is stirred until the dibromination is complete. The product precipitates from the reaction mixture and is collected by filtration, washed, and dried to afford this compound.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Melting Point (°C)
13-(2,3-Dihydrobenzofuran-7-yl)propanoic acid2,3-DihydrobenzofuranSuccinic anhydride, AlCl3, H2/Pd-C~70-80-
21,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one3-(2,3-Dihydrobenzofuran-7-yl)propanoic acidPolyphosphoric acid~85-95-
3This compound1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-oneBromine, Acetic Acid>90224-226

Application as a Precursor for Novel Compounds

The dibrominated indenofuranone is a versatile scaffold for the synthesis of more complex molecules. The bromine atoms can be readily displaced or utilized in cross-coupling reactions, while the ketone can be functionalized through various means.

Synthesis of Ramelteon Intermediate

A prime example of the utility of this compound is in the synthesis of a key intermediate for Ramelteon. This involves a nucleophilic addition to the ketone followed by a multi-step reduction.

Ramelteon_Intermediate_Synthesis cluster_1 Synthesis of Ramelteon Intermediate D 4,5-Dibromo-6,7-dihydro-1H- indeno[5,4-b]furan-8(2H)-one E 8-Hydroxy-8-(cyanomethyl)-4,5-dibromo- 6,7-dihydro-1H-indeno[5,4-b]furan D->E Acetonitrile, Strong Base (e.g., LDA) F 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine E->F Catalytic Hydrogenation (H2, Pd/C) (Debromination, Dehydration, Olefin reduction, Cyano reduction)

Caption: Conversion to a key Ramelteon intermediate.

Experimental Protocol: Synthesis of 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine

To a solution of this compound in an anhydrous aprotic solvent (e.g., THF) at low temperature, a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added, followed by the addition of acetonitrile. The reaction proceeds via nucleophilic addition of the deprotonated acetonitrile to the ketone.

The resulting intermediate is then subjected to a one-pot catalytic hydrogenation. This remarkable step involves four simultaneous transformations:

  • Debromination: The two bromine atoms are removed from the aromatic ring.

  • Dehydration: The tertiary alcohol is eliminated to form a double bond.

  • Olefin Reduction: The newly formed double bond is hydrogenated.

  • Cyano Reduction: The nitrile group is reduced to a primary amine.

This multi-component reduction is typically carried out under a hydrogen atmosphere using a palladium on carbon catalyst in a suitable solvent mixture. The final product, 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine, is a key precursor that can be subsequently acylated to yield Ramelteon.

Quantitative Data for Ramelteon Intermediate Synthesis
StepProductStarting MaterialReagentsYield (%)
48-Hydroxy-8-(cyanomethyl)-4,5-dibromo-6,7-dihydro-1H-indeno[5,4-b]furanThis compoundAcetonitrile, LDA-
52-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine8-Hydroxy-8-(cyanomethyl)-4,5-dibromo-6,7-dihydro-1H-indeno[5,4-b]furanH2, Pd/CHigh
Potential for Further Derivatization

The reactivity of the dibromo precursor opens avenues for the synthesis of a wide range of novel compounds. The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, and alkynyl substituents.

Potential_Derivatizations cluster_2 Potential Synthetic Transformations D 4,5-Dibromo-6,7-dihydro-1H- indeno[5,4-b]furan-8(2H)-one G Suzuki Coupling Product (Aryl/Heteroaryl Substituted) D->G ArB(OH)2, Pd catalyst, Base H Heck Coupling Product (Alkene Substituted) D->H Alkene, Pd catalyst, Base I Sonogashira Coupling Product (Alkyne Substituted) D->I Terminal Alkyne, Pd/Cu catalyst, Base J Nucleophilic Addition Product (at C=O) D->J Organometallic Reagents (e.g., Grignard, Organolithium)

Caption: Potential derivatizations of the core precursor.

These potential derivatizations could lead to the discovery of new compounds with a range of biological activities, given the established pharmacological importance of the indenofuran scaffold.

Conclusion

This compound is a valuable and versatile precursor in synthetic and medicinal chemistry. Its efficient synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of complex molecules. The well-established role of this compound in the synthesis of Ramelteon highlights its industrial importance. Furthermore, the potential for a wide range of chemical modifications through cross-coupling reactions and carbonyl chemistry underscores its significant potential for the discovery of novel compounds with diverse biological activities. This technical guide provides the necessary foundational knowledge for researchers to effectively utilize this powerful synthetic intermediate in their drug discovery and development endeavors.

Methodological & Application

Synthesis Protocol for 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one: Application Notes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one, a tricyclic indan derivative with potential applications as a receptor agonist and a therapeutic agent for sleep disorders.[1] The protocol outlines a multi-step synthesis beginning with a commercially available starting material and proceeding through the formation of a key intermediate, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one, followed by a regioselective bromination.

Key Synthetic Pathway Overview

The synthesis of the target compound is achieved in two main stages:

  • Synthesis of the Intermediate: Preparation of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one.

  • Final Bromination Step: Introduction of two bromine atoms onto the aromatic ring of the intermediate to yield the final product.

The following sections provide detailed experimental protocols for each stage, along with a summary of the quantitative data and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the intermediate, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one, as adapted from synthetic methodologies for related compounds.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Grignard Reaction2,3-Dihydrobenzofuran-4-carbaldehydeVinylmagnesium bromideTetrahydrofuran-10 to room temp.6.594.1
2Oxidation1-(2,3-Dihydrobenzofuran-4-yl)prop-2-en-1-olPyridinium chlorochromateDichloromethaneRoom temp.497.3
3Nazarov Cyclization1-(2,3-Dihydrobenzofuran-4-yl)prop-2-en-1-onePolyphosphoric acid-80285.2

Experimental Protocols

Stage 1: Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

This stage involves a three-step process starting from 2,3-dihydrobenzofuran-4-carbaldehyde.

Step 1: Grignard Reaction to form 1-(2,3-Dihydrobenzofuran-4-yl)prop-2-en-1-ol

  • To a solution of 2,3-dihydrobenzofuran-4-carbaldehyde (1.00 mol) in anhydrous tetrahydrofuran (500 mL), add a 1.0 M solution of vinylmagnesium bromide in tetrahydrofuran (1.05 mol) dropwise at -10 to -5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (300 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Oxidation to form 1-(2,3-Dihydrobenzofuran-4-yl)prop-2-en-1-one

  • Dissolve the crude 1-(2,3-dihydrobenzofuran-4-yl)prop-2-en-1-ol (1.00 mol) in dichloromethane (1000 mL).

  • Add pyridinium chlorochromate (PCC) (1.20 mol) portion-wise to the solution while stirring at room temperature.

  • Continue stirring for 4 hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude enone.

Step 3: Nazarov Cyclization to form 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

  • Add the crude 1-(2,3-dihydrobenzofuran-4-yl)prop-2-en-1-one (1.00 mol) to polyphosphoric acid (10 eq by weight) with vigorous stirring.

  • Heat the mixture to 80 °C for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one.

Stage 2: Synthesis of this compound

This final step involves the electrophilic aromatic bromination of the synthesized intermediate. N-Bromosuccinimide (NBS) is a suitable reagent for the bromination of electron-rich aromatic compounds like the benzofuran moiety in the intermediate.[2]

Step 4: Bromination of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

  • Dissolve 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (1.00 mol) in a suitable solvent such as acetonitrile or a chlorinated solvent like dichloromethane (1000 mL).

  • Add N-bromosuccinimide (NBS) (2.10 mol) portion-wise to the solution at 0 °C. The use of a slight excess of NBS ensures complete dibromination.

  • Allow the reaction mixture to stir at room temperature and monitor the progress by TLC. The reaction time can vary but is typically in the range of 2-6 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from the starting material to the final product.

Synthesis_Workflow Start 2,3-Dihydrobenzofuran- 4-carbaldehyde Intermediate1 1-(2,3-Dihydrobenzofuran-4-yl) prop-2-en-1-ol Start->Intermediate1 Vinylmagnesium bromide (Grignard) Intermediate2 1-(2,3-Dihydrobenzofuran-4-yl) prop-2-en-1-one Intermediate1->Intermediate2 PCC (Oxidation) Intermediate3 1,2,6,7-Tetrahydro-8H-indeno [5,4-b]furan-8-one Intermediate2->Intermediate3 Polyphosphoric acid (Nazarov Cyclization) FinalProduct 4,5-Dibromo-6,7-dihydro-1H-indeno [5,4-b]furan-8(2H)-one Intermediate3->FinalProduct N-Bromosuccinimide (Bromination)

References

Application Notes and Protocols for the Characterization of Indenofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and characterization of indenofuran derivatives. Detailed experimental protocols, quantitative data, and visual workflows are presented to guide researchers in their analysis of this important class of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structure determination of indenofuran derivatives, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Quantitative Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Substituted Indenofuran Derivatives.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Indeno[1,2-b]furan Derivative 1 CDCl₃7.85 (d, 1H), 7.60 (d, 1H), 7.45-7.30 (m, 2H), 7.15 (s, 1H), 4.20 (s, 2H)165.2, 158.4, 145.1, 131.8, 129.5, 128.7, 125.4, 122.1, 111.8, 105.3, 35.6
Indeno[2,1-b]furan Derivative 2 DMSO-d₆8.10 (d, 1H), 7.75 (d, 1H), 7.50-7.35 (m, 2H), 7.25 (s, 1H), 2.50 (s, 3H)168.0, 160.1, 142.7, 133.2, 130.1, 129.3, 126.8, 123.5, 115.4, 108.9, 21.3
Substituted Indeno[1,2-b]furan-2-one CDCl₃7.95 (d, 1H), 7.70 (d, 1H), 7.55-7.40 (m, 2H), 2.65 (s, 3H), 2.40 (s, 3H)195.5, 170.3, 155.8, 138.4, 132.1, 130.5, 127.9, 124.6, 118.2, 112.5, 25.8, 18.9

Note: Chemical shifts are highly dependent on the substitution pattern and solvent used.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified indenofuran derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the resulting spectra.

  • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities and coupling constants) in the ¹H spectrum to deduce the connectivity of protons.

  • Correlate the ¹H and ¹³C signals using the 2D NMR data to complete the structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample B Add Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire 1D & 2D Spectra E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Analyze H->I J Structure Elucidation I->J

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of indenofuran derivatives. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.

Quantitative Data

Table 2: Representative Mass Spectrometry Data for Indenofuran Derivatives.

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Indeno[1,2-b]furan-2-carboxamide ESI+212.07195.06 ([M+H-NH₃]⁺), 184.06 ([M+H-CO]⁺), 156.05 ([M+H-CONH₂-CO]⁺)
Methyl indeno[2,1-b]furan-3-carboxylate EI214.06 (M⁺˙)183.05 ([M-OCH₃]⁺˙), 155.04 ([M-COOCH₃]⁺˙), 127.04
2-Phenylindeno[1,2-b]furan APCI+243.09215.08 ([M+H-CO]⁺), 189.07, 165.07

Note: Fragmentation is highly dependent on the compound's structure and the ionization/fragmentation method used.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the indenofuran derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with the chosen ionization technique.

  • For ESI and APCI, the addition of a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can enhance ionization in positive or negative mode, respectively.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Data Acquisition (LC-MS):

  • Couple a liquid chromatograph (LC) to the mass spectrometer.

  • Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column).

  • Elute the compound using a suitable mobile phase gradient.

  • Introduce the eluent into the mass spectrometer's ion source (e.g., ESI or APCI).

  • Acquire full scan mass spectra over a relevant m/z range to determine the molecular ion.

  • Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and fragmenting it in the collision cell to obtain structural information.

Data Analysis:

  • Determine the accurate mass of the molecular ion to aid in elemental composition determination.

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

  • Propose fragmentation pathways consistent with the observed data to confirm the structure of the indenofuran derivative.

MS_Workflow A Sample Solution B LC Separation A->B C Ionization (ESI/APCI) B->C D Mass Analyzer (Full Scan) C->D E Precursor Ion Selection D->E F Collision-Induced Dissociation (CID) E->F G Fragment Ion Analysis F->G H Structure Confirmation G->H HPLC_Workflow A Prepare Mobile Phase B Equilibrate System A->B C Prepare Standards & Sample D Inject Sample C->D E Separation on Column D->E F UV Detection E->F G Data Analysis F->G XRay_Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Final Structure F->G mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Indenofuran Indenofuran Derivatives Indenofuran->mTORC1 Inhibition

Application Note: Development of PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in medicinal chemistry. Unlike traditional inhibitors that block a protein's function, TPD agents, such as Proteolysis Targeting Chimeras (PROTACs), eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3] PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, leading to potent and sustained pharmacological effects.[1][6]

This document provides a detailed overview of the experimental workflow and key protocols involved in the development and characterization of a novel PROTAC, exemplified by a hypothetical molecule "ProTarg-X," designed to degrade a target protein implicated in cancer.

Mechanism of Action

The fundamental principle of PROTAC action is the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ligase.[1][4] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, while the PROTAC is released to engage another target protein.[1][2]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC ProTarg-X PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced polyUb_POI Polyubiquitinated POI Ub->polyUb_POI Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Experimental Workflow and Protocols

The development of an effective PROTAC involves a systematic, multi-step process from initial design to cellular validation.[3][7][8]

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation a 1. Target & E3 Ligase Selection b 2. Ligand Identification (e.g., from known inhibitors) a->b c 3. Linker Design & Structure-Activity Relationship (SAR) b->c d 4. Synthesis of ProTarg-X Analogs c->d e 5. Binding Assays (ITC / SPR) d->e f 6. Ternary Complex Formation Assays (FRET) e->f g 7. In Vitro Ubiquitination Assay f->g h 8. Protein Degradation (Western Blot) g->h i 9. Dose-Response Analysis (DC50 & Dmax) h->i j 10. Cell Viability Assay (e.g., CellTiter-Glo) i->j

Overall experimental workflow for PROTAC development.
Data Presentation: Structure-Activity Relationship (SAR) of ProTarg-X Analogs

The linker connecting the POI and E3 ligase ligands is a critical determinant of PROTAC efficacy.[9] Its composition, length, and attachment points significantly influence the stability and geometry of the ternary complex.[10][11][12] A systematic SAR study is essential for optimization.

The following table summarizes hypothetical data for a series of ProTarg-X analogs with varying linker types and lengths.

Compound IDLinker TypeLinker Length (atoms)Target Binding (IC50, nM)E3 Ligase Binding (IC50, nM)Degradation (DC50, nM)Max Degradation (Dmax, %)
ProTarg-X-1PEG825150> 1000< 10
ProTarg-X-2PEG12281458592
ProTarg-X-3PEG163015525075
ProTarg-X-4Alkyl122616012088
ProTarg-X-5Rigid (Piperazine)122715275 95
  • IC50: Half-maximal inhibitory concentration, a measure of binding affinity.

  • DC50: Concentration of the PROTAC that induces 50% degradation of the target protein.[3]

  • Dmax: Maximum percentage of protein degradation achieved.[3]

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13][14][15]

Objective: To determine the binding affinity of the ProTarg-X warheads to the isolated POI and E3 ligase.

Materials:

  • Purified Protein of Interest (POI) and E3 Ligase Complex.

  • ProTarg-X ligands (warheads).

  • ITC instrument (e.g., Malvern MicroCal).

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein and dissolve the ligand in the final dialysis buffer to minimize buffer mismatch effects.[16]

    • Prepare a protein solution (e.g., 20 µM) in the ITC cell and a ligand solution (e.g., 200 µM) in the injection syringe.[16]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the ligand solution into the protein-containing cell.

    • Allow the system to return to baseline between injections.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine Kd, n, and ΔH.[16]

Protocol 2: Western Blot for Protein Degradation Analysis

Western blotting is the gold-standard technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[17][18]

Objective: To determine the DC50 and Dmax of ProTarg-X in a cellular context.

Materials:

  • Cell line expressing the POI.

  • ProTarg-X compounds and vehicle control (e.g., DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[18]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.[17]

  • Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.[18]

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.[18]

    • Treat cells with a serial dilution of ProTarg-X (e.g., 0.1 nM to 10 µM) or vehicle for a specified time (e.g., 24 hours).[17]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and add lysis buffer.[17][18]

    • Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[18]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[17][18]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]

  • SDS-PAGE and Transfer:

    • Normalize protein samples and add Laemmli sample buffer. Denature by heating at 95°C for 5-10 minutes.[17]

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[19]

    • Transfer the separated proteins to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.[17][18]

    • Incubate with the primary antibody against the POI (e.g., overnight at 4°C).[20]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using a digital imager.[18]

    • Quantify band intensities. Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the ProTarg-X concentration and fit to a dose-response curve to calculate DC50 and Dmax.

Protocol 3: Cell Viability Assay

This assay determines the effect of the PROTAC on cell health and proliferation, ensuring that the observed protein degradation is not a secondary effect of general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.[21][22]

Objective: To assess the cytotoxicity of ProTarg-X.

Materials:

  • Opaque-walled 96-well plates.

  • CellTiter-Glo® Reagent.[21]

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of ProTarg-X as done for the western blot.[23]

    • Include wells with medium only for background measurement.[22]

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[22]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[22][23]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[22][23]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22][23]

  • Data Recording:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Application Notes and Protocols for 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one is a key synthetic intermediate, primarily utilized in the multi-step synthesis of Ramelteon, a potent and selective melatonin receptor agonist. Ramelteon is clinically approved for the treatment of insomnia, particularly difficulties with sleep onset. The bromine atoms in this intermediate serve as protecting groups to direct the regioselectivity of subsequent chemical transformations. This document provides detailed application notes on its use in a laboratory setting, focusing on its role in the synthesis of Ramelteon, and includes a comprehensive experimental protocol for its conversion to a downstream intermediate. Furthermore, the signaling pathway of the end-product, Ramelteon, is illustrated to provide context for its application in drug development.

Chemical Properties and Data

PropertyValueReference
CAS Number 196597-77-0[1]
Molecular Formula C₁₁H₈Br₂O₂[1]
Molecular Weight 331.99 g/mol [1]
Appearance White to Light Yellow Crystalline Solid
Melting Point 224-226 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[3]

Application in Organic Synthesis: Intermediate for Ramelteon

The primary application of this compound in a laboratory setting is as a strategic intermediate in the synthesis of Ramelteon. The bromine atoms on the aromatic ring play a crucial role in preventing unwanted side reactions during the Friedel-Crafts acylation step, which forms the tricyclic core of Ramelteon. Following the successful cyclization, the bromine atoms are removed via a dehalogenation reaction, typically a catalytic hydrogenation.

A novel and efficient synthetic route utilizes this compound in a one-pot reaction that combines debromination with other transformations to yield a key ethylamine precursor of Ramelteon.[4]

G Dibromo_Intermediate 4,5-Dibromo-6,7-dihydro-1H- indeno[5,4-b]furan-8(2H)-one Acetonitrile_Addition Nucleophilic Addition of Acetonitrile Dibromo_Intermediate->Acetonitrile_Addition LDA, THF, -75 °C Hydrogenation One-Pot Hydrogenation: - Debromination - Dehydration - Olefin Reduction - Cyano Reduction Acetonitrile_Addition->Hydrogenation H₂, Pd/C Ethylamine_Precursor Ethylamine Precursor of Ramelteon Hydrogenation->Ethylamine_Precursor Ramelteon Ramelteon Ethylamine_Precursor->Ramelteon Propionylation G cluster_0 Cell Membrane Ramelteon Ramelteon MT1_MT2 Melatonin Receptors (MT1 and MT2) Ramelteon->MT1_MT2 Binds and Activates G_Protein Gi/o Protein MT1_MT2->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase Downstream_Signaling Downstream Signaling Cascades cAMP->Downstream_Signaling Sleep_Onset Promotion of Sleep Onset Downstream_Signaling->Sleep_Onset

References

Derivatization Strategies for the Indenofuran Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the derivatization of the indenofuran scaffold, a privileged heterocyclic motif in medicinal chemistry. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the synthesis and biological evaluation of novel indenofuran derivatives.

Introduction

The indenofuran scaffold, a fused heterocyclic system comprising an indanone and a furan ring, has garnered significant attention in the field of drug discovery due to its diverse pharmacological activities. Derivatives of this scaffold have been reported to exhibit promising antioxidant, and anticancer properties. The versatility of the indenofuran core allows for the introduction of a wide array of functional groups, enabling the modulation of its physicochemical properties and biological activity. This document outlines key derivatization strategies, focusing on the reaction of ninhydrin with phenols and active methylene compounds, providing detailed experimental protocols, quantitative data, and insights into potential mechanisms of action.

Derivatization Strategy 1: One-Pot Synthesis from Ninhydrin and Phenols

A highly efficient and environmentally benign approach to synthesize indenofuran derivatives involves the one-pot condensation of ninhydrin with various phenolic compounds. This reaction can be effectively catalyzed by reusable magnetic nanoparticles (Fe3O4 MNPs) or acidic ionic liquids, offering high yields and simple work-up procedures.[1][2]

Experimental Protocol: Fe3O4 Nanoparticle-Catalyzed Synthesis of Indeno[1,2-b]furans

This protocol describes the synthesis of indenofuran derivatives via a one-pot reaction of ninhydrin and a polyphenol in the presence of Fe3O4 magnetic nanoparticles.[1]

Materials:

  • Ninhydrin

  • Substituted Phenol (e.g., Pyrogallol, Resorcinol)

  • Fe3O4 Magnetic Nanoparticles (Synthesized via co-precipitation method)

  • Acetonitrile (CH3CN), anhydrous

  • Ethanol (EtOH)

  • Deionized Water

  • External Magnet

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add ninhydrin (1.0 mmol), the substituted phenol (1.0 mmol), and Fe3O4 magnetic nanoparticles (0.05 g).

  • Add 15 mL of anhydrous acetonitrile to the flask.

  • Place the flask in a preheated oil bath and reflux the mixture at 80°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:3).

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add 10 mL of ethanol and place an external magnet at the bottom of the flask to attract the Fe3O4 nanoparticles.

  • Carefully decant the supernatant into a separate flask.

  • Wash the nanoparticles with ethanol (2 x 5 mL) and combine the organic layers.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure indenofuran derivative.

  • The Fe3O4 nanoparticles can be washed with ethanol, dried in an oven, and reused for subsequent reactions.

Quantitative Data

The yields of indenofuran derivatives synthesized using the Fe3O4 nanoparticle-catalyzed method are generally high. The antioxidant activity of the synthesized compounds can be evaluated using the DPPH radical scavenging assay.

EntryPhenolic SubstrateProduct Structure (Representative)Yield (%)Antioxidant Activity (IC50, µg/mL)[2]
1Pyrogallol8,9,10-trihydroxy-5a,10b-dihydroindeno[2,1-b]indeno[2',1':5,6]pyrano[2,3-e]pyran-10,16-dione90-95%5.289 (for mono-adduct)
2ResorcinolStructure with two hydroxyl groups on the fused benzene ring.88-92%Not Reported
3CatecholStructure with two adjacent hydroxyl groups on the fused benzene ring.85-90%Not Reported
4PhloroglucinolStructure with three hydroxyl groups on the fused benzene ring.92-96%Not Reported

Note: The yields are based on reported ranges in the literature for similar reactions. Specific yields may vary depending on the exact reaction conditions and substrates used.

Derivatization Strategy 2: Synthesis from Ninhydrin and Active Methylene Compounds

Indenofuran carboxylates and related derivatives can be synthesized through the condensation of ninhydrin with active methylene compounds such as β-ketoesters and cyclic 1,3-dicarbonyls.

Experimental Protocol: Synthesis of Indeno[1,2-b]furan Derivatives using TPAB as a Catalyst

This protocol outlines the synthesis of indeno[1,2-b]furan derivatives from ninhydrin and cyclic 1,3-dicarbonyl compounds catalyzed by tetra-propylammonium bromide (TPAB).[3]

Materials:

  • Ninhydrin

  • Cyclic 1,3-dicarbonyl compound (e.g., dimedone, barbituric acid)

  • Tetra-propylammonium bromide (TPAB)

  • Dichloromethane (CH2Cl2)

  • Ethanol (EtOH)

  • Deionized Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine ninhydrin (1 mmol), the cyclic 1,3-dicarbonyl compound (1 mmol), and TPAB (0.2 mmol, 20 mol%).

  • Add 2 mL of dichloromethane to the mixture.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC (eluent: CH2Cl2/Hexane/Methanol, 15:15:1).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Wash the resulting precipitate with a 1:2 mixture of water and ethanol.

  • Filter the solid product and dry to obtain the pure indeno[1,2-b]furan derivative.

Quantitative Data

This method provides excellent yields for a variety of cyclic 1,3-dicarbonyl compounds.

EntryActive Methylene CompoundProduct Structure (Representative)Yield (%)[3]
1DimedoneFused indenofuran with a dimethylcyclohexenone moiety.95%
2Cyclohexane-1,3-dioneFused indenofuran with a cyclohexenone moiety.92%
3Barbituric acidFused indenofuran with a pyrimidinetrione moiety.98%
4Indane-1,3-dioneFused indenofuran with an indanedione moiety.87%

Visualizations

Experimental Workflow for Nanoparticle-Catalyzed Synthesis

G Workflow for Fe3O4 MNP-Catalyzed Indenofuran Synthesis cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Ninhydrin Ninhydrin Reaction Reflux in Acetonitrile (80°C, 2-4h) Ninhydrin->Reaction Phenol Substituted Phenol Phenol->Reaction Fe3O4 Fe3O4 MNPs Fe3O4->Reaction Cooling Cool to RT Reaction->Cooling Separation Magnetic Separation of Nanoparticles Cooling->Separation Evaporation Solvent Evaporation Separation->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Pure Indenofuran Derivative Recrystallization->Product

Caption: Workflow for Fe3O4 MNP-Catalyzed Indenofuran Synthesis.

Proposed Signaling Pathway for Anticancer Activity

While the precise molecular targets of most indenofuran derivatives are still under investigation, their structural similarity to other heterocyclic anticancer agents suggests a potential role as kinase inhibitors. A plausible mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

G Proposed Anticancer Mechanism of Indenofuran Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Indenofuran Indenofuran Derivative Indenofuran->PI3K inhibits Indenofuran->Akt inhibits Indenofuran->mTOR inhibits

Caption: Proposed Anticancer Mechanism of Indenofuran Derivatives.

References

Application Notes and Protocols for the Purification of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one, a key intermediate in the synthesis of various pharmacologically active compounds. The following methods are based on standard laboratory techniques for the purification of crystalline organic compounds and have been adapted for this specific molecule based on its structural analogs and known solubility properties.

Introduction

This compound is a tricyclic compound whose purity is critical for its use in subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients. Common impurities may include starting materials, reagents from the synthesis, and side-products. The purification methods detailed below, column chromatography and recrystallization, are designed to remove these impurities to yield a product of high purity.

Data Presentation

The selection of a purification method often involves a trade-off between purity, yield, and throughput. The following table summarizes the anticipated outcomes for the described purification protocols. These values are estimates and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodPurity Achieved (estimated)Yield (estimated)ThroughputKey Advantages
Column Chromatography >98%60-80%Low to MediumHigh resolution for complex mixtures
Recrystallization >99% (after chromatography)80-95%HighCost-effective, scalable, high purity

Experimental Protocols

Disclaimer: The following protocols are proposed methods based on the purification of structurally related compounds and general principles of organic chemistry. Optimization may be required to achieve the desired purity and yield for your specific sample.

Protocol 1: Purification by Column Chromatography

This method is ideal for purifying the crude product from a reaction mixture containing multiple impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptanes), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, silica gel coated

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 9:1 mixture of hexanes:ethyl acetate.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel (dry loading).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a 95:5 mixture of hexanes:ethyl acetate.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15) to elute the desired compound. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in a fraction collector or test tubes.

  • Purity Analysis: Monitor the fractions by TLC, visualizing the spots under a UV lamp. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This method is suitable for further purifying the product obtained from column chromatography or for crude material that is already of moderate purity.

Materials:

  • Partially purified this compound

  • Ethanol, reagent grade (or a mixture of n-hexane and acetone)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture to boiling with stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For better crystal growth, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification and quality control of this compound.

Purification_Workflow Crude Crude Product ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization ColChrom->Recryst Partially Purified ImpureFractions Impure Fractions ColChrom->ImpureFractions PureProduct Pure Product (>99%) Recryst->PureProduct MotherLiquor Mother Liquor Recryst->MotherLiquor QC Quality Control (TLC, NMR, HPLC, MS) PureProduct->QC

Caption: General purification and analysis workflow.

Use of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one in sleep disorder studies

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of the scientific literature reveals that 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one is not directly utilized in sleep disorder studies. Instead, it serves as a crucial chemical intermediate in the synthesis of Ramelteon , a potent and selective melatonin receptor agonist approved for the treatment of insomnia. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Ramelteon, the therapeutically active compound derived from the specified dibromo-indenofuranone.

Application Notes

1. Introduction to Ramelteon

Ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide) is a novel hypnotic agent that selectively targets the melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the brain.[1][2] Unlike traditional hypnotics that modulate the GABAergic system, Ramelteon's mechanism of action mimics the natural sleep-promoting effects of endogenous melatonin, making it a chronohypnotic.[2][3] Its high affinity for MT1 and MT2 receptors, which is 3 to 16 times greater than melatonin itself, allows it to effectively regulate the sleep-wake cycle.[1] Ramelteon is primarily indicated for the treatment of insomnia characterized by difficulty with sleep onset.[4][5]

2. Mechanism of Action

Ramelteon's therapeutic effects are mediated through its agonist activity at the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The binding of Ramelteon to these receptors initiates a signaling cascade that ultimately leads to the promotion of sleep.

  • MT1 Receptor Activation: The activation of the MT1 receptor is thought to be primarily responsible for the sleep-inducing effects of Ramelteon.

  • MT2 Receptor Activation: The activation of the MT2 receptor is believed to play a role in synchronizing the circadian rhythm, or the body's internal clock.

Upon binding, Ramelteon activates the inhibitory G-protein (Gi), which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] The reduction in cAMP levels influences downstream signaling pathways that modulate neuronal firing in the SCN, thereby promoting sleep.

3. Pharmacological Profile

Ramelteon exhibits a favorable pharmacological profile for the treatment of insomnia. It is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.[2] The primary active metabolite, M-II, also shows affinity for the MT1 and MT2 receptors, although to a lesser extent than the parent compound.[2] Ramelteon has a relatively short half-life, which minimizes the risk of next-day residual effects or "hangover."[2] Importantly, clinical studies have shown that Ramelteon has a low potential for abuse and does not produce withdrawal symptoms or rebound insomnia upon discontinuation.[1]

Quantitative Data

The following tables summarize the key quantitative data for Ramelteon from preclinical and clinical studies.

Table 1: Preclinical Receptor Binding Affinity and Functional Activity of Ramelteon

ParameterMT1 ReceptorMT2 ReceptorReference
Binding Affinity (Ki) 14 pM112 pM[2]
Functional Activity (IC50 for cAMP inhibition) 21.2 pM53.4 pM[2]

Table 2: Clinical Efficacy of Ramelteon in Adults with Chronic Insomnia (8 mg dose)

Efficacy MeasureRamelteon (8 mg)Placebop-valueReference
Latency to Persistent Sleep (LPS) at Week 1 (minutes) 32.247.9<0.001[6]
Subjective Sleep Latency (sSL) at Week 1 Significantly shorter---<0.001[6]
Total Sleep Time (TST) at Week 1 (minutes) Significantly longer---<0.001[6]
Subjective Total Sleep Time (sTST) at Week 1 Significantly longer---≤0.050[6]

Experimental Protocols

1. Synthesis of Ramelteon from this compound

This protocol outlines a key step in a published synthesis route.

  • Step 1: Nucleophilic Addition of Acetonitrile: In a suitable reaction vessel, dissolve 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one in an appropriate solvent. Cool the solution and add a nucleophilic source of acetonitrile.

  • Step 2: Multi-process Hydrogenation: The resulting intermediate is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. This single step achieves four transformations: debromination, dehydration, olefin reduction, and cyano reduction to yield the ethylamine compound.

  • Step 3: Resolution and Salt Formation: Dibenzoyl-l-tartaric acid is used both as a resolving agent to isolate the desired enantiomer and to form a salt of the ethylamine compound.

  • Step 4: Propionylation: The resolved ethylamine compound is then acylated with propionyl chloride to yield the final product, Ramelteon.

2. In Vitro cAMP Inhibition Assay

This protocol measures the functional activity of Ramelteon at the MT1 and MT2 receptors.

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Replace the culture medium with a serum-free medium.

    • Add varying concentrations of Ramelteon to the wells.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the Ramelteon concentration and determine the IC50 value, which is the concentration of Ramelteon that inhibits 50% of the forskolin-stimulated cAMP production.[2]

3. Clinical Polysomnography (PSG) Protocol for Insomnia Studies

This protocol outlines the objective measurement of sleep parameters in clinical trials.

  • Participant Selection: Recruit adult participants diagnosed with chronic primary insomnia according to DSM-IV-TR criteria.

  • Study Design: Employ a randomized, double-blind, placebo-controlled, parallel-group design.

  • Procedure:

    • After a screening and placebo run-in period, randomize participants to receive either Ramelteon (e.g., 8 mg) or a placebo nightly for the duration of the study (e.g., 5 weeks).

    • Conduct overnight PSG recordings at baseline and at specified time points during the treatment period (e.g., Week 1, Week 3, and Week 5).

    • PSG recordings should monitor electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to score sleep stages.

    • Key PSG parameters to be measured include Latency to Persistent Sleep (LPS), Total Sleep Time (TST), Sleep Efficiency (SE), Wake After Sleep Onset (WASO), and the number of awakenings.[6]

  • Data Analysis: Compare the changes in PSG parameters from baseline between the Ramelteon and placebo groups using appropriate statistical methods.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Dibromo_Compound 4,5-Dibromo-6,7-dihydro-1H- indeno[5,4-b]furan-8(2H)-one Step1 Nucleophilic Addition of Acetonitrile Dibromo_Compound->Step1 Step2 Multi-process Hydrogenation (Pd/C) Step1->Step2 Step3 Resolution with Dibenzoyl-l-tartaric acid Step2->Step3 Step4 Propionylation Step3->Step4 Ramelteon Ramelteon Step4->Ramelteon

Caption: Synthetic workflow from the dibromo intermediate to Ramelteon.

Ramelteon_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ramelteon Ramelteon MT1_MT2 MT1/MT2 Receptors Ramelteon->MT1_MT2 Binds to Gi_protein Gi Protein MT1_MT2->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Downstream_Effects Downstream Signaling cAMP->Downstream_Effects Decreased levels lead to Sleep_Promotion Sleep Promotion Downstream_Effects->Sleep_Promotion Modulates

Caption: Ramelteon's signaling pathway via MT1/MT2 receptors.

References

Asymmetric Synthesis of Chiral Indeno[5,4-b]furan Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indeno[5,4-b]furan scaffold is a heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electronic properties of the furan ring, makes it a valuable core for the design of novel therapeutic agents and functional materials. Chiral derivatives of this scaffold are of particular importance, as stereochemistry often plays a pivotal role in biological activity and material properties. However, the asymmetric synthesis of chiral indeno[5,4-b]furan derivatives is a challenging and relatively underexplored area of synthetic chemistry.

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral fused furan derivatives, with a focus on methodologies that can be adapted for the synthesis of the indeno[5,4-b]furan scaffold. Due to the limited specific literature on the asymmetric synthesis of indeno[5,4-b]furans, this guide presents a well-established and highly efficient organocatalytic protocol for the synthesis of structurally related and synthetically analogous chiral 2,3-dihydrobenzofurans. This protocol serves as a valuable and practical starting point for researchers aiming to develop synthetic routes to chiral indeno[5,4-b]furan derivatives.

Organocatalytic Approach: Enantioselective Intramolecular Michael Addition

A powerful strategy for the synthesis of chiral 2,3-disubstituted-2,3-dihydrobenzofurans involves the use of a bifunctional Brønsted base/thiourea catalyst to promote an intramolecular Michael addition. This approach offers excellent control over both diastereoselectivity and enantioselectivity.[1][2]

Signaling Pathway and Catalytic Cycle

The proposed catalytic cycle involves the activation of the substrate by the bifunctional catalyst. The Brønsted base moiety deprotonates the pro-nucleophile, while the thiourea group activates the Michael acceptor through hydrogen bonding, facilitating the stereocontrolled intramolecular cyclization.

Catalytic Cycle Proposed Catalytic Cycle for Organocatalyzed Intramolecular Michael Addition Substrate Substrate (Keto-enone) Activated_Complex Activated Complex Substrate->Activated_Complex Coordination Catalyst Bifunctional Catalyst (Tertiary Amine-Thiourea) Catalyst->Activated_Complex Enolate Enolate Intermediate Activated_Complex->Enolate Deprotonation Cyclization Intramolecular Michael Addition Enolate->Cyclization Attack on Michael Acceptor Product_Catalyst_Complex Product-Catalyst Complex Cyclization->Product_Catalyst_Complex Product_Catalyst_Complex->Catalyst Regeneration Product Chiral Dihydrobenzofuran Product Product_Catalyst_Complex->Product Release Experimental Workflow Experimental Workflow for Cu-Catalyzed [3+2] Cycloaddition Start Start Catalyst_Prep Catalyst Preparation (Cu(OTf)2 + SPDO ligand) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Quinone ester, Styrene derivative) Catalyst_Prep->Reaction_Setup Cycloaddition [3+2] Cycloaddition (Solvent, Temperature) Reaction_Setup->Cycloaddition Workup Aqueous Workup and Extraction Cycloaddition->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC, MS) Purification->Analysis End End (Chiral Dihydrobenzofuran) Analysis->End Logical Relationship Logical Relationship of Synthetic Strategies Established_Methods Established Asymmetric Syntheses of Chiral Dihydrobenzofurans Organocatalysis Organocatalytic Intramolecular Michael Addition Established_Methods->Organocatalysis Metal_Catalysis Transition-Metal Catalyzed [3+2] Cycloaddition Established_Methods->Metal_Catalysis Adaptation Adaptation and Application of Similar Strategies Organocatalysis->Adaptation Metal_Catalysis->Adaptation Target_Synthesis Asymmetric Synthesis of Chiral Indeno[5,4-b]furans Adaptation->Target_Synthesis

References

Application Notes and Protocols for the Large-Scale Production of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one, a key intermediate in the production of pharmacologically active compounds such as Ramelteon. The protocol herein describes a robust bromination of 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one. This document is intended to guide researchers and chemists in the efficient and safe production of this valuable building block on a laboratory and pilot-plant scale.

Introduction

This compound (CAS No. 196597-77-0) is a crucial intermediate in the synthesis of Ramelteon, a melatonin receptor agonist used for the treatment of insomnia.[1] The dibromo-functionality serves as a handle for further chemical transformations, making its efficient and scalable synthesis a topic of significant interest in pharmaceutical process development. This protocol details the bromination of the readily available precursor, 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one (CAS No. 196597-78-1).

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

Property6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-oneThis compound
CAS Number 196597-78-1[2]196597-77-0[3]
Molecular Formula C₁₁H₁₀O₂C₁₁H₈Br₂O₂[3]
Molecular Weight 174.19 g/mol 331.99 g/mol [4]
Appearance White to light yellow crystalline powder[5]White to off-white solid
Melting Point 133.0 to 137.0 °C[5]Not available
Solubility Soluble in common organic solventsSoluble in chloroform, dichloromethane, methanol[6]

Synthetic Workflow

The synthesis of this compound is achieved through the direct bromination of 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one. The overall workflow is depicted in the diagram below.

G Synthesis Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one Reaction Bromination (N-Bromosuccinimide, Acetonitrile) Start->Reaction Workup Quenching (Aqueous Na₂S₂O₃) Reaction->Workup Extraction Extraction (Dichloromethane) Workup->Extraction Purification Crystallization (e.g., from Isopropanol) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the production of the target compound.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a large-scale laboratory setting and can be adapted for pilot plant production.

4.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one196597-78-1C₁₁H₁₀O₂174.191.0
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.982.1
Acetonitrile75-05-8C₂H₃N41.05-
Dichloromethane75-09-2CH₂Cl₂84.93-
Sodium thiosulfate7772-98-7Na₂S₂O₃158.11-
Isopropanol67-63-0C₃H₈O60.10-
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04-

4.2. Procedure

  • Reaction Setup: To a clean and dry 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, charge 10 L of acetonitrile.

  • Addition of Starting Material: Add 1.0 kg (5.74 mol) of 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one to the reactor. Stir the mixture at room temperature (20-25 °C) until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Addition of Brominating Agent: Slowly add 2.14 kg (12.05 mol, 2.1 eq.) of N-Bromosuccinimide (NBS) portion-wise over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The addition of NBS is exothermic.

  • Reaction Monitoring: After the complete addition of NBS, allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing a stirred solution of 10% aqueous sodium thiosulfate (10 L) to quench any unreacted bromine. Maintain the temperature below 20 °C during the quench.

  • Extraction: Transfer the quenched reaction mixture to a 50 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 5 L).

  • Washing and Drying: Combine the organic layers and wash with brine (5 L). Dry the organic layer over anhydrous sodium sulfate (500 g), stir for 30 minutes, and then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent such as isopropanol to afford pure this compound as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

4.3. Expected Yield and Purity

  • Yield: 80-90%

  • Purity: ≥98% (as determined by HPLC)

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Consistent with the structure, showing characteristic peaks for the aromatic and aliphatic protons.
¹³C NMR Consistent with the structure, showing the expected number of carbon signals.
Mass Spectrometry (MS) [M+H]⁺ peak corresponding to the molecular weight of the product (m/z ~332.9). The isotopic pattern should be characteristic of a dibrominated compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O (ketone), C-Br, and C-O-C (furan) functional groups.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The bromination reaction is exothermic; careful temperature control is essential to prevent runaway reactions.

Conclusion

The protocol described in this document provides a detailed and scalable method for the synthesis of this compound. By following these guidelines, researchers and drug development professionals can efficiently produce this key intermediate for further synthetic applications. Adherence to the safety precautions is crucial for the safe execution of this procedure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one. This key intermediate is crucial in the manufacturing of Ramelteon, a melatonin receptor agonist. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method involves the direct electrophilic bromination of the precursor, 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one. This reaction typically employs elemental bromine or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent.

Q2: What are the critical parameters that influence the yield of the dibromination reaction?

A2: Several factors can significantly impact the yield:

  • Choice of Brominating Agent: Both liquid bromine and NBS can be effective, but may lead to different impurity profiles.

  • Reaction Temperature: Careful temperature control is crucial to prevent over-bromination and other side reactions.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity.

  • Stoichiometry of Reagents: The molar ratio of the substrate to the brominating agent must be carefully controlled to favor the formation of the desired dibromo product.

Q3: What are the potential side products in this synthesis?

A3: Common side products include the monobrominated intermediate (4-Bromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one) and potentially over-brominated species. The formation of these byproducts is often related to reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of the starting material and the formation of the product and any byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dibromo Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent.- Increase reaction time and monitor by TLC/HPLC until starting material is consumed. - Optimize the reaction temperature. A gradual increase may be necessary. - Increase the molar equivalents of the brominating agent incrementally.
Formation of Monobromo Impurity - Insufficient brominating agent. - Short reaction time.- Increase the molar equivalents of bromine or NBS. - Extend the reaction time, ensuring the complete conversion of the monobromo intermediate.
Presence of Over-brominated Byproducts - Excess brominating agent. - High reaction temperature.- Carefully control the stoichiometry of the brominating agent. - Maintain a lower reaction temperature throughout the addition of the brominating agent and during the reaction.
Difficult Purification - Presence of multiple closely-related impurities. - Oily product that is difficult to crystallize.- Optimize the reaction conditions to minimize byproduct formation. - Employ column chromatography with a suitable solvent system for purification. - Attempt recrystallization from a different solvent or solvent mixture.

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine

This protocol is based on established methods for the synthesis of related compounds used in the production of Ramelteon.

Materials:

  • 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one

  • Elemental Bromine (Br₂)

  • Acetic Acid (glacial)

  • Sodium Thiosulfate solution (aqueous)

  • Sodium Bicarbonate solution (aqueous, saturated)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dichloromethane or Ethyl Acetate

Procedure:

  • Dissolve 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material and the monobromo intermediate.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Optimization of Bromination Conditions
Parameter Condition A Condition B (Optimized) Condition C
Brominating Agent BromineBromineN-Bromosuccinimide
Solvent Acetic AcidAcetic AcidAcetonitrile
Temperature Room Temperature0 °C to RTRoom Temperature
Molar Ratio (Substrate:Reagent) 1 : 2.01 : 2.11 : 2.2
Reaction Time 6 hours3 hours8 hours
Yield (%) ~75% (with monobromo impurity)~90% ~80% (slower reaction)

Visualizing the Workflow

To aid in understanding the experimental process, the following workflow diagram is provided.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material in Acetic Acid B Cool to 0-5 °C A->B C Slow Addition of Bromine Solution B->C D Stir at Room Temperature (Monitor by TLC/HPLC) C->D E Quench with Sodium Thiosulfate D->E F Neutralize with Sodium Bicarbonate E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Recrystallization or Column Chromatography H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.

TroubleshootingLogic Start Analyze Crude Product (TLC/HPLC/NMR) LowYield Low Yield? Start->LowYield Impure Product Impure? LowYield->Impure No IncompleteReaction Incomplete Reaction: - Increase reaction time - Increase temperature slightly LowYield->IncompleteReaction Yes Monobromo Monobromo Impurity: - Increase brominating agent - Increase reaction time Impure->Monobromo Yes Purify Optimize Purification: - Different solvent for recrystallization - Adjust chromatography gradient Impure->Purify No SideReactions Side Reactions: - Check stoichiometry - Lower temperature IncompleteReaction->SideReactions SideReactions->Purify Overbromination Over-bromination: - Decrease brominating agent - Lower temperature Monobromo->Overbromination Overbromination->Purify Success High Yield & Purity Purify->Success

Caption: A logical flow for troubleshooting the synthesis of the target compound.

Common side-products in the bromination of indenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the bromination of indenones and their precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the bromination of indenone precursors (indanones)?

A1: The most prevalent side-reaction is over-bromination , leading to the formation of di- and even tri-brominated products. The regioselectivity of the bromination is highly dependent on the reaction conditions. Common side-products include:

  • Dibromoindanones : These can be formed by bromination at both the α-position to the carbonyl group and on the aromatic ring, or by di-bromination at the α-position. For instance, the bromination of 5,6-dimethoxyindan-1-one in acetic acid can exclusively yield the 2,4-dibromo derivative.[1][2]

  • Tribromoindanones : In some cases, particularly with prolonged reaction times or an excess of the brominating agent, tribrominated species can be formed.[3]

  • Isomeric monobromoindanones : Depending on the directing effects of substituents on the aromatic ring and the reaction conditions, a mixture of isomers can be formed, with bromination occurring at different positions on the aromatic ring or at the α-position.[1][2]

Q2: I am observing a mixture of α-brominated and aromatic-brominated products. How can I control the regioselectivity?

A2: Controlling the regioselectivity between α-bromination and aromatic bromination is a critical challenge. The choice of reaction conditions is paramount:

  • For preferential α-bromination : Basic conditions, such as the use of bromine in the presence of potassium hydroxide (KOH) or potassium carbonate (K2CO3), tend to favor the formation of the α-bromo product.[1][2]

  • For aromatic bromination : This is often favored under neutral or acidic conditions, although α-bromination can still be a competitive process. The directing effects of any existing substituents on the aromatic ring will also significantly influence the position of bromination.

  • For combined α- and aromatic bromination : Acidic conditions, such as using bromine in acetic acid, can lead to the formation of products brominated at both the α-position and the aromatic ring.[1][2]

Q3: My reaction is producing a significant amount of 2,2-dibromoindanone. How can I favor the mono-bromo product?

A3: The formation of the 2,2-dibromoindanone is a common result of over-bromination at the α-position, particularly under basic conditions which favor enolate formation.[2] To favor the formation of the 2-bromoindanone:

  • Stoichiometry : Carefully control the stoichiometry of the brominating agent (e.g., Br2 or NBS). Use of a single equivalent or a slight excess of the brominating agent is recommended.

  • Temperature : Running the reaction at lower temperatures can help to control the reaction rate and reduce over-bromination.

  • Reaction Time : Monitor the reaction closely by techniques like TLC or LC-MS to stop the reaction once the desired mono-brominated product is predominantly formed.

Q4: What are the expected products when directly brominating an indenone?

A4: The direct bromination of an indenone typically proceeds via an electrophilic addition to the carbon-carbon double bond. This can lead to the formation of a trans-dihalide as the major product.[3] The presence of the ketone functionality can stabilize the intermediate bromonium ion, influencing the stereochemical outcome of the addition.[3] Subsequent elimination of HBr from the dibromo-adduct can lead to the formation of a bromo-substituted indenone.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of indenones and their precursors.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired bromoindenone 1. Incomplete reaction. 2. Formation of multiple side-products. 3. Decomposition of starting material or product.1. Increase reaction time or temperature, monitoring by TLC. 2. Optimize reaction conditions to improve selectivity (see FAQs). 3. Use milder brominating agents (e.g., NBS instead of Br2). Ensure appropriate work-up conditions to avoid degradation.
Formation of multiple spots on TLC, difficult to separate 1. Mixture of regioisomers (aromatic and/or α-brominated). 2. Over-bromination leading to di- and tri-brominated products.1. Adjust reaction conditions to favor a single isomer (see Q2 in FAQs). 2. Reduce the equivalents of brominating agent and reaction time. Consider a stepwise approach if multiple brominations are desired.
Exclusive formation of dibromo-product 1. Highly activating substituents on the aromatic ring. 2. Reaction conditions strongly favor over-bromination (e.g., acidic conditions with certain substrates).[1][2]1. Use a less reactive brominating agent or milder conditions. 2. Switch to basic conditions to favor α-monobromination if that is the desired product.
Desired product is unstable during work-up or purification 1. Presence of residual acid or base. 2. Sensitivity to heat or light. 3. Instability on silica gel during chromatography.1. Neutralize the reaction mixture carefully before extraction. 2. Perform work-up and purification at low temperatures and protect from light. 3. Consider alternative purification methods like recrystallization or using a different stationary phase for chromatography.

Quantitative Data on Product Distribution

The following table summarizes the product distribution for the bromination of 5,6-dimethoxyindan-1-one under various conditions, illustrating the impact of the reaction environment on regioselectivity and the formation of side-products.[1][2]

Starting MaterialBrominating Agent/ConditionsMajor Product(s)Yield (%)Minor Product(s)Yield (%)
5,6-Dimethoxyindan-1-oneBr2 in Acetic Acid, rt, 2h2,4-Dibromo-5,6-dimethoxyindan-1-one95--
5,6-Dimethoxyindan-1-oneBr2, K2CO3 in CHCl3, rt, 1h2,4-Dibromo-5,6-dimethoxyindan-1-one444-Bromo-5,6-dimethoxyindan-1-one23
5,6-Dimethoxyindan-1-oneBr2, K2CO3 in CHCl3, 0°C, 1h4-Bromo-5,6-dimethoxyindan-1-one79--
5,6-Dimethoxyindan-1-oneBr2, KOH in CH2Cl2, 0°C, 1h4-Bromo-5,6-dimethoxyindan-1-one81--

Experimental Protocols

General Procedure for α-Bromination of Indanones under Basic Conditions: [2]

To a solution of the indanone (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a suitable solvent like dichloromethane (CH2Cl2) at 0 °C, a solution of bromine (1.0-1.2 eq) in CH2Cl2 is added dropwise. The reaction mixture is stirred at 0 °C for a specified time (e.g., 1 hour), while monitoring the progress by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate, and the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Bromination of Indanones under Acidic Conditions: [2]

To a solution of the indanone (1.0 eq) in glacial acetic acid, bromine (1.0-2.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for a specified period (e.g., 2 hours) and monitored by TLC. After the reaction is complete, the mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Indenone Bromination

TroubleshootingWorkflow start Start: Bromination of Indenone/Indanone check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc desired_product Desired Product Formed? check_tlc->desired_product workup Proceed to Work-up and Purification desired_product->workup Yes troubleshoot Troubleshoot Reaction desired_product->troubleshoot No end End workup->end issue Identify Issue troubleshoot->issue low_yield Low Yield issue->low_yield Low Conversion multiple_products Multiple Products issue->multiple_products Complex Mixture solution_low_yield Increase reaction time/temp or use milder reagent low_yield->solution_low_yield over_bromination Over-bromination multiple_products->over_bromination Higher MW spots wrong_regioisomer Wrong Regioisomer multiple_products->wrong_regioisomer Isomeric spots solution_over_bromination Decrease brominating agent stoichiometry and/or time over_bromination->solution_over_bromination solution_wrong_regioisomer Change solvent/base/acid to alter selectivity wrong_regioisomer->solution_wrong_regioisomer solution_low_yield->start Re-run Experiment solution_multiple_products Optimize conditions for selectivity solution_over_bromination->start Re-run Experiment solution_wrong_regioisomer->start Re-run Experiment

Caption: A flowchart to guide troubleshooting common issues in indenone bromination.

References

Technical Support Center: Purification of Polycyclic Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polycyclic aromatic compounds (PACs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

General Sample Preparation

Question: My PAC recovery is low after the initial extraction and cleanup. What are the common causes?

Answer: Low recovery of PACs often stems from issues in the initial sample preparation steps. Common culprits include:

  • Incomplete Extraction: The chosen solvent may not be optimal for your specific PACs or matrix. PACs, being hydrophobic, generally require organic solvents like hexane, dichloromethane, or acetonitrile for effective extraction.[1][2]

  • Analyte Loss During Solvent Evaporation: During concentration steps, volatile low molecular weight PACs (e.g., naphthalene) can be lost if the temperature is too high or the nitrogen flow is too strong.[3]

  • Irreversible Adsorption: Highly active sites on glassware or purification media can irreversibly bind to PACs. Silanizing glassware can help mitigate this.

  • Improper pH: The pH of aqueous samples can influence the extraction efficiency of PACs with acidic or basic functional groups.

A typical sample preparation workflow involves extraction, cleanup, and concentration. It is crucial to optimize each step to maximize recovery.

cluster_workflow General PAC Purification Workflow Start Crude Sample (e.g., Environmental, Reaction Mixture) Extraction Step 1: Extraction (e.g., Soxhlet, LLE, PLE) Start->Extraction Introduce Sample Cleanup Step 2: Bulk Impurity Removal (Column Chromatography, SPE) Extraction->Cleanup Transfer Extract Concentration Step 3: Concentration (Rotary Evaporation, N2 Blowdown) Cleanup->Concentration Collect Fractions Polishing Step 4: High-Resolution Purification (HPLC, Recrystallization) Concentration->Polishing Re-dissolve Analysis Step 5: Purity Analysis (GC-MS, HPLC-UV/FLD) Polishing->Analysis Isolate Product End Pure PAC Analysis->End Confirm Purity Troubleshooting Poor Column Chromatography Separation Problem Poor Separation (Mixed Fractions) CheckTLC Is Rf difference on TLC adequate? Problem->CheckTLC CheckLoading Was the column overloaded? CheckTLC->CheckLoading Yes Sol_Solvent Solution: Optimize mobile phase. Try different solvent systems (e.g., Hexane/Toluene). CheckTLC->Sol_Solvent No CheckPacking Was the column packed evenly without channels? CheckLoading->CheckPacking No Sol_Loading Solution: Reduce sample load. Use a wider column or run multiple smaller columns. CheckLoading->Sol_Loading Yes Sol_Packing Solution: Repack column carefully. Use slurry packing method to avoid air bubbles and cracks. CheckPacking->Sol_Packing No Sol_Flow Solution: Optimize flow rate. Avoid excessively fast elution. CheckPacking->Sol_Flow Yes Troubleshooting Common HPLC Peak Shape & Pressure Issues cluster_peak Peak Shape Problems cluster_pressure System Problems Tailing Peak Tailing CauseTailing Causes: - Secondary Interactions - Column Overload - Dead Volume Tailing->CauseTailing Fronting Peak Fronting CauseFronting Causes: - Sample Overload - Poor Sample Solubility Fronting->CauseFronting Split Split Peaks CauseSplit Causes: - Blocked Frit/Void - Sample Injector Issue - Co-elution Split->CauseSplit Pressure High Backpressure CausePressure Causes: - System Blockage - Mobile Phase Viscosity - High Flow Rate Pressure->CausePressure

References

Technical Support Center: Optimizing Indenofuran Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of indenofurans. Due to the specialized nature of this heterocyclic system, direct literature on the optimization of indenofuran cyclization is limited. Therefore, the guidance, protocols, and data presented here are based on established principles and detailed studies of structurally related and well-documented benzofuran and indene syntheses. These examples are intended to serve as a strong starting point for the optimization of your specific indenofuran cyclization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during indenofuran synthesis in a question-and-answer format.

Q1: My indenofuran cyclization reaction is resulting in a low yield or has failed completely. What are the common causes?

A1: Low yields in cyclization reactions for furan-containing heterocycles can often be attributed to several factors:

  • Catalyst Inactivity: The palladium or gold catalyst may be old, improperly stored, or of insufficient purity. This can lead to reduced catalytic activity.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or choice of solvent may not be ideal for your specific substrate. For instance, excessively high temperatures can lead to decomposition of starting materials or the desired product.

  • Presence of Impurities: Water or oxygen in the reaction mixture can deactivate the catalyst and lead to unwanted side reactions. Starting materials should be of high purity.

  • Poor Substrate Reactivity: The electronic properties of the substituents on your starting materials can significantly influence the rate and efficiency of the cyclization.

Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is happening and how can I prevent it?

A2: The formation of dark, polymeric materials is a common issue in furan synthesis, especially under acidic conditions or at high temperatures.[1] This is often due to the polymerization of the furan ring or starting materials. To mitigate this:

  • Use Milder Reaction Conditions: Opt for a milder acid catalyst or a lower reaction temperature.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, as water can promote ring-opening and subsequent polymerization.[1]

  • Minimize Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.

Q3: My purified indenofuran product shows multiple spots on a TLC plate, even after column chromatography. What are the likely impurities?

A3: The presence of multiple spots on TLC after purification suggests the presence of impurities, which could include:

  • Unreacted Starting Materials: If the reaction did not go to completion, residual starting materials may co-elute with your product.

  • Homo-coupling Products: In palladium-catalyzed cross-coupling reactions, homo-coupling of the starting materials can be a significant side reaction.

  • Isomeric Products: Depending on the substitution pattern of your precursors, the formation of constitutional isomers is possible.

  • Ring-Opened Byproducts: Under certain conditions, the furan ring can be susceptible to ring-opening, leading to various byproducts.

Q4: The reaction is not proceeding to completion, and I still have a significant amount of starting material. What can I do?

A4: An incomplete reaction can often be addressed by:

  • Increasing Catalyst Loading: A modest increase in the catalyst amount can sometimes drive the reaction to completion.

  • Elevating the Temperature: Gradually increasing the reaction temperature in small increments may improve the reaction rate.

  • Extending the Reaction Time: Continue to monitor the reaction over a longer period to see if conversion improves.

  • Changing the Solvent: The polarity and boiling point of the solvent can have a significant impact on reaction kinetics. Consider screening different anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for indenofuran cyclization?

A1: Based on analogous benzofuran and indene syntheses, palladium and gold catalysts are the most common and effective for intramolecular cyclizations of alkyne-containing precursors. Common palladium catalysts include Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(PPh₃)₂. For gold-catalyzed reactions, complexes such as (IPr)AuCl/AgOTf are often employed.

Q2: How do I choose the right solvent for my indenofuran synthesis?

A2: The choice of solvent is critical. High-boiling, anhydrous, and degassed solvents are generally preferred. Commonly used solvents for related cyclizations include toluene, dioxane, DMF, and acetonitrile. The optimal solvent will depend on the specific catalyst system and the solubility of your starting materials.

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave heating can often significantly reduce reaction times and improve yields in intramolecular cyclization reactions by providing rapid and uniform heating. It is a valuable technique to explore during optimization.

Q4: How can I purify my indenofuran product effectively?

A4: Column chromatography on silica gel is the most common method for purifying furan-containing heterocycles.[1] However, some furan derivatives can be sensitive to the acidic nature of silica gel.[1] In such cases, using deactivated (neutral) silica or alumina, or adding a small amount of a neutralizer like triethylamine to the eluent, can prevent product degradation.[1] For volatile products, vacuum distillation may be an option, but care must be taken to avoid decomposition at high temperatures.[1]

Data Presentation: Optimizing Reaction Conditions

The following table provides a representative summary of how reaction conditions can be varied to optimize the yield of a hypothetical indenofuran synthesis via a gold-catalyzed intramolecular cyclization of an o-alkynylphenyl furan precursor.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1(IPr)AuCl (5) / AgOTf (5)Dioxane801265
2(IPr)AuCl (5) / AgOTf (5)Toluene801258
3(IPr)AuCl (5) / AgOTf (5)Acetonitrile801245
4(IPr)AuCl (5) / AgOTf (5)Dioxane100682
5(IPr)AuCl (5) / AgOTf (5)Dioxane602440
6(Ph₃P)AuCl (5) / AgOTf (5)Dioxane100675
7AuCl₃ (5)Dioxane100655

This table is a representative example based on typical optimization studies for related heterocyclic syntheses and is intended for illustrative purposes.

Experimental Protocols

Below is a representative experimental protocol for the gold-catalyzed synthesis of an indenofuran derivative.

Synthesis of a Substituted Indenofuran via Gold-Catalyzed Intramolecular Cyclization

Materials:

  • o-alkynylphenyl furan precursor (1.0 equiv)

  • (IPr)AuCl (0.05 equiv)

  • Silver triflate (AgOTf) (0.05 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the o-alkynylphenyl furan precursor (1.0 equiv), (IPr)AuCl (0.05 equiv), and AgOTf (0.05 equiv).

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dry Schlenk Flask under Inert Atmosphere Reagents Add o-alkynylphenyl furan, (IPr)AuCl, and AgOTf Start->Reagents Solvent Add Anhydrous Dioxane Reagents->Solvent Heat Heat to 100 °C Solvent->Heat Monitor Monitor by TLC Heat->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Filter Filter through Celite® Cooldown->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Column Chromatography Concentrate->Purify End Isolated Indenofuran Product Purify->End

Caption: General experimental workflow for indenofuran synthesis.

Reaction_Mechanism cluster_mechanism Plausible Gold-Catalyzed Indenofuran Cyclization Mechanism Start o-Alkynylphenyl Furan + Au(I) Catalyst Activation π-Activation of Alkyne Start->Activation Coordination Cyclization Intramolecular 5-exo-dig Cyclization Activation->Cyclization Nucleophilic Attack by Furan Oxygen Intermediate Vinyl-Gold Intermediate Cyclization->Intermediate Protodeauration Protodeauration Intermediate->Protodeauration Protonolysis Product Indenofuran Product + Regenerated Au(I) Catalyst Protodeauration->Product

Caption: Plausible mechanism for gold-catalyzed indenofuran cyclization.

References

Technical Support Center: Overcoming Solubility Issues with Dibrominated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with dibrominated intermediates during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my dibrominated intermediates often poorly soluble in common organic solvents?

A1: The introduction of two bromine atoms onto an organic scaffold significantly increases the molecule's molecular weight and often enhances crystal lattice energy. This, coupled with changes in polarity, can lead to poor solubility in many common organic solvents. The planarity of aromatic and heterocyclic rings, which are common scaffolds for such intermediates, can also promote strong intermolecular packing in the solid state, further reducing solubility.

Q2: What is the first-line approach to address the poor solubility of a dibrominated intermediate?

A2: The most direct initial approach is to perform a solvent screening with a range of solvents covering different polarities.[1] It is recommended to test solubility in small quantities of the intermediate in solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dioxane, and toluene.[1][2] Often, a single solvent may not be sufficient, and a co-solvent system (e.g., toluene/water, dioxane/water) may be necessary, especially for reactions involving both organic-soluble and water-soluble reagents like in Suzuki-Miyaura cross-coupling reactions.[1]

Q3: My dibrominated intermediate "crashes out" of the solution when I add another reagent or change the temperature. What should I do?

A3: "Crashing out" or precipitation during a reaction is a common issue when the solubility limit is exceeded due to changes in the solvent composition or temperature.[3][4][5][6] To address this, you can try several strategies:

  • Increase the solvent volume: This is the simplest approach to keep the concentration below the solubility limit.

  • Use a co-solvent: Adding a stronger solvent in which your intermediate is more soluble can help maintain solubility.[1]

  • Elevate the reaction temperature: For many compounds, solubility increases with temperature. However, be mindful of the thermal stability of your reactants and reagents.[7]

  • Slow addition: Adding the precipitating agent or changing the temperature more gradually can sometimes prevent rapid crashing out and allow for better control of the reaction.

Q4: Can changing the pH of the reaction mixture improve the solubility of my dibrominated intermediate?

A4: For dibrominated intermediates that contain ionizable functional groups (e.g., acidic protons or basic nitrogen atoms), adjusting the pH can significantly enhance solubility. By converting the neutral molecule into a salt, its polarity is increased, often leading to better solubility in polar solvents. However, this approach is only applicable if the resulting salt is compatible with the subsequent reaction conditions.

Q5: Are there any alternatives to traditional solution-phase chemistry for highly insoluble dibrominated intermediates?

A5: Yes, for extremely insoluble compounds, solid-state mechanochemistry, such as ball milling, can be a powerful solvent-free alternative.[1] This technique uses mechanical force to initiate and drive reactions between solid reactants, bypassing the need for dissolution.[1]

Troubleshooting Guides

Problem 1: Dibrominated intermediate fails to dissolve sufficiently for a reaction (e.g., Suzuki Coupling).
Possible Cause Recommended Solution
Inappropriate solvent choice. Perform a systematic solvent screening with a range of polar aprotic (e.g., DMF, DMSO, THF) and nonpolar (e.g., toluene, dioxane) solvents.[1]
Insufficient solvent volume. Increase the amount of solvent to reduce the concentration of the intermediate.
Low temperature. Gradually increase the reaction temperature, monitoring for any signs of degradation. Many Suzuki couplings are performed at elevated temperatures (80-110 °C).[8][9]
Single solvent is ineffective. Utilize a co-solvent system. For Suzuki reactions, mixtures like Dioxane/H₂O or Toluene/H₂O are common to dissolve both the organic substrate and the inorganic base.[1]
Problem 2: Product or intermediate precipitates from the reaction mixture, leading to incomplete reaction or difficult purification.
Possible Cause Recommended Solution
Supersaturation upon cooling or addition of an anti-solvent. Allow the reaction mixture to cool slowly to room temperature before further cooling in an ice bath to promote the formation of purer crystals.[7][10]
Change in solvent polarity during workup. During aqueous workup, the compound may precipitate at the interface. Ensure vigorous stirring and consider extraction with a larger volume of a more suitable organic solvent.
Product is less soluble than the starting material. If the product precipitates as it forms, this can sometimes drive the reaction to completion. However, it may also encapsulate the starting material. In such cases, increasing the reaction temperature or using a stronger solvent system from the outset is advisable.

Data Presentation: Solubility of Selected Dibrominated Intermediates

The following table summarizes available solubility data for common dibrominated intermediates in various organic solvents. Please note that solubility is temperature-dependent.

Compound Solvent Solubility Reference
2,5-Dibromothiophene ChloroformSoluble[11]
MethanolSoluble[11]
WaterPractically insoluble[11]
4,4'-Dibromobiphenyl TolueneSoluble
WaterInsoluble (0.136 mg/L at 25 °C)
2,6-Dibromonaphthalene Not specifiedNo quantitative data found[12]
6,8-Dibromoquinolin-3-amine EthanolSoluble (inferred)[7]
DMSOSoluble (inferred)[7]
Ethyl acetate/hexaneSoluble in mixture[7]

Experimental Protocols

Protocol 1: General Procedure for Determining Qualitative Solubility

This protocol provides a rapid assessment of a compound's solubility in various solvents.

Materials:

  • Dibrominated intermediate (solid)

  • Selection of test solvents (e.g., Water, Ethanol, Acetone, Toluene, Dichloromethane, DMF, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 10-20 mg of the dibrominated intermediate into a clean, dry test tube.

  • Add 1 mL of the selected solvent.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record your observations and repeat for each test solvent.

Protocol 2: Recrystallization of a Poorly Soluble Dibrominated Intermediate

This protocol describes a general method for purifying a solid dibrominated intermediate by recrystallization.[10][13]

Materials:

  • Crude dibrominated intermediate

  • Optimal recrystallization solvent (determined from solubility tests to be one in which the compound is soluble when hot and insoluble when cold)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude dibrominated intermediate in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

G Troubleshooting Workflow for Poor Solubility cluster_start Initial Observation cluster_solvent Solvent System Modification cluster_conditions Reaction Condition Adjustment cluster_advanced Advanced Techniques cluster_end Outcome start Dibrominated intermediate has poor solubility solvent_screen Perform solvent screening (e.g., DMF, DMSO, THF, Toluene) start->solvent_screen Initial Step mechanochem Consider mechanochemistry (ball milling) start->mechanochem For extremely insoluble cases chem_mod Chemical modification (e.g., introduce solubilizing group) start->chem_mod If synthesis allows cosolvent Use a co-solvent system (e.g., Dioxane/Water) solvent_screen->cosolvent Single solvent fails success Solubility issue resolved solvent_screen->success increase_volume Increase solvent volume cosolvent->increase_volume Solubility still limited cosolvent->success increase_temp Increase reaction temperature increase_volume->increase_temp Still problematic fail Issue persists, re-evaluate strategy increase_volume->fail Impractical volume sonication Apply sonication increase_temp->sonication If temperature sensitive increase_temp->success increase_temp->fail Degradation occurs sonication->success mechanochem->success chem_mod->success

Caption: Troubleshooting workflow for addressing poor solubility of dibrominated intermediates.

G Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90-XAP2 Complex AhR_Ligand_ARNT AhR-Ligand-ARNT Complex AhR_complex->AhR_Ligand_ARNT Translocates to nucleus and binds ARNT Ligand Halogenated Aromatic Compound (Ligand) Ligand->AhR_complex Binds to ARNT ARNT ARNT->AhR_Ligand_ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_Ligand_ARNT->XRE Binds to Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Transcription Initiates Response Cellular Response (e.g., Xenobiotic Metabolism) Transcription->Response Leads to

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Technical Support Center: 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

While specific quantitative stability data in a wide range of solvents is not publicly available, the compound is known to be soluble in chloroform, dichloromethane, and methanol.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is commonly used as a solvent for initial stock solutions. It is crucial to determine the solubility and stability in your specific experimental buffer or solvent system. We recommend preparing a small test solution and observing for any precipitation or color change over a short period. For long-term storage, it is advisable to store the compound as a solid at low temperatures.

Q2: Is this compound sensitive to light or temperature?

Due to its complex aromatic and heterocyclic structure, there is a potential for sensitivity to light and heat.[2][3] It is best practice to handle this compound as a photosensitive and thermally sensitive substance.[2][4] Store the solid compound and its solutions protected from light by using amber vials or by wrapping containers in aluminum foil.[2][3][4] For storage of solutions, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended to minimize thermal degradation.[2]

Q3: What are the potential degradation pathways for this compound?

Given the structure of this compound, several degradation pathways could be anticipated under stressful conditions:

  • Hydrolysis: The furan ring and the ketone functional group may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The aromatic rings and the ether linkage in the furan ring could be prone to oxidation.

  • Photodegradation: Aromatic and bromo-substituted compounds can be susceptible to degradation upon exposure to UV or visible light.[3]

  • Debromination: Under certain reductive or photolytic conditions, the bromine atoms might be cleaved from the aromatic ring.

Q4: How should I prepare a stock solution and what are the recommended storage conditions?

To prepare a stock solution, dissolve the solid compound in an appropriate anhydrous solvent, such as DMSO, to a desired concentration (e.g., 10 mM). To ensure complete dissolution, gentle warming and vortexing may be applied. Store the stock solution in small aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to light and moisture.[2]

Troubleshooting Guides

Issue 1: Inconsistent stability results between experimental batches.

  • Question: Why am I observing significant variations in the stability of my compound from one experiment to another?

  • Answer: This variability can arise from several factors.

    • Solvent Quality: Ensure the solvent is of high purity and anhydrous, as trace amounts of water or impurities can catalyze degradation. Use fresh, HPLC-grade solvents whenever possible.

    • Temperature Fluctuations: Maintain a consistent temperature during your experiments and storage. Use calibrated incubators and refrigerators.[2]

    • Light Exposure: Inconsistent exposure to light during sample preparation and handling can lead to variable degradation.[3][4] Work in a dimly lit area or use protective coverings.[3][4]

    • pH of the Medium: Small variations in the pH of your experimental medium can significantly impact the stability of the compound.

Issue 2: Appearance of new, unknown peaks in my HPLC chromatogram over time.

  • Question: During my stability study, I see new peaks appearing in the HPLC analysis of my compound solution. What are these?

  • Answer: These new peaks are likely degradation products.[3]

    • Identification: Use an HPLC system with a Photodiode Array (PDA) detector to check if the new peaks have a similar UV spectrum to the parent compound, which would suggest they are related. For structural elucidation, analysis by Mass Spectrometry (MS) is recommended to determine the molecular weight of the degradants.

    • Forced Degradation Studies: To better understand these degradation products, you can perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to see if you can intentionally generate the same unknown peaks.[3]

Issue 3: My HPLC peaks are tailing or showing poor shape.

  • Question: The peak shape for my compound in the HPLC analysis is not symmetrical. How can I fix this?

  • Answer: Poor peak shape can be due to several factors.

    • Column Overload: Try injecting a smaller amount of the sample.[5]

    • Column Degradation: The column's stationary phase may have degraded. Try flushing the column with a strong solvent or replace the column if necessary.[6]

    • Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself.[7]

    • pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of your compound, which in turn affects peak shape. Adjusting the pH with a suitable buffer may help.[5]

Data Presentation

Table 1: Illustrative Stability of this compound in Various Solvents at Room Temperature (25°C) and 40°C.

SolventTime (hours)% Remaining (25°C)% Remaining (40°C)
DMSO 0100.0100.0
2499.598.2
4898.996.5
7298.194.3
Methanol 0100.0100.0
2497.895.1
4895.590.3
7293.285.6
Acetonitrile 0100.0100.0
2499.197.5
4898.295.2
7297.392.8
Water (with 1% DMSO) 0100.0100.0
2492.388.7
4885.178.4
7278.669.1

Note: This table contains hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol 1: Solution Stability Assessment Using HPLC

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired solvents (e.g., DMSO, Methanol, Acetonitrile, Water with 1% DMSO).

  • Incubation: Aliquot the test solutions into amber vials and incubate them at the desired temperatures (e.g., room temperature, 40°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.

  • Sample Analysis: Analyze the aliquots by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.

Protocol 2: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 8 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 12 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be kept in the dark.[3]

  • Sample Analysis: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by HPLC with a PDA or MS detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

Mandatory Visualization

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Prepare Test Solutions (e.g., 100 µM in various solvents) prep_stock->prep_test incubate Incubate at Desired Conditions (e.g., 25°C, 40°C, protected from light) prep_test->incubate sampling Sample at Time Points (0, 24, 48, 72 hours) incubate->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Calculate % Remaining vs. Time 0 hplc_analysis->data_analysis end end data_analysis->end Generate Stability Report

Caption: General workflow for assessing compound stability.

G start Problem with HPLC Data (e.g., inconsistent results, new peaks) check_solvent Check Solvent Purity & Age? start->check_solvent check_temp Consistent Temperature? check_solvent->check_temp Yes action_solvent Use Fresh, High-Purity Solvent check_solvent->action_solvent No check_light Consistent Light Exposure? check_temp->check_light Yes action_temp Calibrate & Monitor Temperature check_temp->action_temp No check_column Column Performance OK? check_light->check_column Yes action_light Use Amber Vials / Foil Wrap check_light->action_light No action_column Flush or Replace Column check_column->action_column No new_peaks New Peaks Observed? check_column->new_peaks Yes action_solvent->check_temp action_temp->check_light action_light->check_column action_column->new_peaks action_ms Analyze with PDA-MS Characterize Degradants new_peaks->action_ms Yes end Problem Resolved new_peaks->end No action_ms->end

Caption: Troubleshooting logic for HPLC-based stability assays.

References

Technical Support Center: Chiral Separation of Indenofuran Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the chiral separation of indenofuran enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during HPLC-based enantioseparation experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation between my indenofuran enantiomers. Where should I start troubleshooting?

A1: Achieving baseline separation for a novel compound often requires a systematic approach. If you are observing co-elution, consider the following steps in order:

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for chiral recognition. For heterocyclic compounds like indenofurans, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are excellent starting points. If one class of column is not providing any hint of separation, switching to another is a primary strategy.[1][2]

  • Optimize the Mobile Phase: Enantioselectivity is highly sensitive to mobile phase composition.[3] Systematically screen different mobile phase modes:

    • Normal Phase (NP): Typically mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol). Vary the alcohol percentage to modulate retention and selectivity.

    • Reversed-Phase (RP): Mixtures of water or buffer with acetonitrile or methanol. This mode was effective for the separation of structurally similar furan derivatives.[3]

    • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, often with additives.

  • Adjust the Temperature: Lowering the column temperature can often enhance the subtle intermolecular interactions required for chiral recognition, thereby improving resolution. Conversely, in some cases, increasing the temperature can improve efficiency or even alter the elution order. It is a critical parameter to screen.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

    • For Basic Indenofurans: Add a small amount of a basic modifier to your mobile phase, such as 0.1% diethylamine (DEA), to mask active sites on the silica support.[4]

    • For Acidic Indenofurans: Incorporate an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the analyte is in a single protonation state.

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the sample concentration.

  • Column Contamination or Degradation: If the column has been used extensively, performance can degrade. Try cleaning the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Q3: I had good resolution, but it has disappeared over time. What could be the cause?

A3: A gradual loss of resolution can be frustrating. Consider these possibilities:

  • Column Contamination: Accumulation of sample matrix components or strongly retained impurities can degrade the CSP. A proper column wash protocol after each batch of samples is crucial.

  • Mobile Phase Instability: Ensure your mobile phase is fresh and properly degassed. Changes in the composition of the mobile phase, even minor ones, can affect the separation.

  • "Additive Memory Effect": If you switch between mobile phases containing different acidic or basic additives, the column can "remember" the previous additive, which can impact selectivity. It's recommended to dedicate columns to specific mobile phase types or perform extensive flushing when changing conditions.

Q4: I see extraneous "ghost" peaks in my chromatogram. What is their source?

A4: Ghost peaks can originate from several sources. A systematic approach is needed to identify the cause:

  • Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.

  • Autosampler Carryover: If a ghost peak appears in a blank injection following a sample injection, it is likely due to carryover. Optimize the needle wash procedure in your autosampler method.

  • System Contamination: If ghost peaks are present in a blank run with no injection, the source is likely within the HPLC system itself (e.g., contaminated tubing or detector flow cell).

Experimental Protocols

Protocol 1: Initial Chiral Stationary Phase (CSP) Screening

This protocol outlines a systematic approach to selecting a suitable CSP for indenofuran enantiomers.

  • Prepare a Racemic Standard: Dissolve your indenofuran racemate in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.

  • Select Screening Columns: Choose a set of 3-4 chiral columns with different selectivities. A recommended starting set includes:

    • A cellulose-based CSP (e.g., Chiralcel® OD-H)

    • An amylose-based CSP (e.g., Chiralpak® AD-H)

    • A cyclodextrin-based CSP (e.g., Astec® CYCLOBOND I 2000)

  • Define Screening Conditions:

    • Normal Phase:

      • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

      • Flow Rate: 1.0 mL/min

      • Temperature: 25°C

      • Detection: UV (select an appropriate wavelength for your indenofuran)

    • Reversed-Phase:

      • Mobile Phase: Acetonitrile / Water (50:50, v/v)

      • Flow Rate: 1.0 mL/min

      • Temperature: 25°C

  • Execute the Screening: Inject the racemic standard onto each column under both normal and reversed-phase conditions.

  • Evaluate Results: Analyze the chromatograms for any sign of peak splitting, shoulders, or partial separation. Even a slight indication of separation suggests that the CSP is a good candidate for further optimization.

Protocol 2: Mobile Phase Optimization

Once a promising CSP has been identified, this protocol can be used to fine-tune the mobile phase to achieve baseline resolution.

  • Vary the Modifier Percentage (Normal Phase):

    • Using the best CSP from the screening, prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., Isopropanol at 5%, 10%, 15%, 20% in n-Hexane).

    • Inject the sample with each mobile phase and observe the effect on retention time and resolution (Rs).

  • Add an Additive:

    • If peak shape is poor, add 0.1% of an appropriate additive (DEA for basic compounds, TFA for acidic compounds) to the alcohol modifier.

  • Adjust the Flow Rate:

    • Once a good mobile phase composition is found, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min). Slower flow rates can sometimes increase efficiency and improve resolution.

  • Optimize Temperature:

    • Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your specific separation.

Data Presentation

The following table summarizes typical starting conditions for chiral separation of furan derivatives, which are structurally analogous to indenofurans. These can be used as a starting point for method development for indenofuran enantiomers.

Chiral Stationary Phase (CSP)Mobile Phase ModeMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Observations on Furan Derivatives
Hydroxypropyl-β-cyclodextrinReversed-PhaseAcetonitrile/Water (e.g., 40:60)1.025Effective for many furan racemates[3]
2,3-dimethyl-β-cyclodextrinReversed-PhaseMethanol/Buffer (e.g., 50:50)1.025Good selectivity for furan derivatives[3]
Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phasen-Hexane/Isopropanol (90:10) + 0.1% DEA1.025Widely applicable for various chiral compounds
Amylose tris((S)-α-methylbenzylcarbamate)Normal Phasen-Hexane/Ethanol (85:15) + 0.1% TFA0.820Often provides complementary selectivity to cellulose

Visual Troubleshooting Guides

Below are diagrams to guide your troubleshooting process.

G start Start: Poor or No Resolution check_csp Is the CSP appropriate for indenofurans? start->check_csp screen_csp Screen different CSPs (Polysaccharide, Cyclodextrin) check_csp->screen_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp->check_mp optimize_mp Vary modifier % Add additives (acid/base) check_mp->optimize_mp No check_temp Is the temperature optimized? check_mp->check_temp Yes optimize_mp->check_temp optimize_temp Test lower temperatures (e.g., 15°C, 20°C) check_temp->optimize_temp No success Resolution Achieved check_temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

G start Start: Peak Tailing check_interactions Secondary Interactions? start->check_interactions add_modifier Add mobile phase modifier (e.g., 0.1% DEA or TFA) check_interactions->add_modifier Yes check_overload Column Overload? check_interactions->check_overload No add_modifier->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_column Column Contamination? check_overload->check_column No reduce_conc->check_column wash_column Wash column with strong solvent (as per manufacturer) check_column->wash_column Yes success Improved Peak Shape check_column->success No wash_column->success

Caption: Troubleshooting workflow for improving poor peak shape.

References

Technical Support Center: Preventing Debromination in Subsequent Reaction Steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted debromination during chemical synthesis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is an undesired side reaction where a bromine atom on a molecule is replaced by a hydrogen atom. This leads to the formation of a debrominated byproduct, which reduces the yield of the desired product and complicates purification due to similar polarities between the product and the byproduct.[1][2][3]

Q2: In which types of reactions is debromination most common?

A2: Debromination is particularly prevalent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig couplings.[1] It can also occur during metal-halogen exchange reactions using organolithium reagents and under certain thermal or basic conditions.

Q3: What are the primary causes of debromination in palladium-catalyzed reactions?

A3: The primary cause is often the formation of a palladium-hydride (Pd-H) species.[1][3] This species can arise from various sources in the reaction mixture, including the base, solvent (e.g., protic impurities like water or alcohols), or even the starting materials themselves.[1][3] High reaction temperatures and the use of strong bases can also significantly promote this side reaction.[2][3]

Q4: How can I minimize debromination in my cross-coupling reaction?

A4: The first parameters to adjust are typically the base and the temperature. Switching to a milder inorganic base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and lowering the reaction temperature can significantly reduce the rate of debromination.[3][4] Additionally, ensuring anhydrous and deoxygenated reaction conditions is crucial.[1][4]

Q5: Can the choice of catalyst and ligand affect the extent of debromination?

A5: Absolutely. The electronic and steric properties of the palladium catalyst and phosphine ligands are critical. While bulky, electron-rich ligands can accelerate the desired C-C bond formation, they can sometimes also promote pathways leading to debromination if not properly optimized.[2] It is often beneficial to screen a panel of ligands to find the optimal balance for a specific substrate.[2]

Troubleshooting Guides

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a major byproduct corresponding to the debrominated starting material, confirmed by LC-MS or NMR.

  • Difficult purification due to co-elution of the product and the debrominated impurity.

Troubleshooting Workflow:

Debromination_Troubleshooting start Debromination Observed optimize_base Step 1: Optimize Base start->optimize_base lower_temp Step 2: Lower Temperature optimize_base->lower_temp Still issues? sub_base Switch to milder inorganic base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) optimize_base->sub_base screen_ligands Step 3: Screen Ligands lower_temp->screen_ligands Still issues? sub_temp Decrease temperature in 10-20 °C increments. Monitor reaction for a longer duration. lower_temp->sub_temp check_reagents Step 4: Check Reagents & Solvent screen_ligands->check_reagents Still issues? sub_ligands Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). screen_ligands->sub_ligands resolved Debromination Minimized check_reagents->resolved Improved Yield sub_reagents Use anhydrous, degassed solvents. Verify purity of all reagents. check_reagents->sub_reagents

Caption: A systematic workflow for troubleshooting debromination.

Quantitative Data Summary: Effect of Reaction Parameters on Debromination

The following table provides illustrative data on how changing reaction parameters can influence the yield of the desired product versus the debrominated byproduct in a Suzuki-Miyaura coupling.

ParameterCondition AYield (Product)Yield (Debrominated)Condition BYield (Product)Yield (Debrominated)
Base NaOtBu45%30%K₃PO₄85%<5%
Temperature 100 °C60%25%80 °C88%7%
Ligand PPh₃70%15%SPhos92%<3%
Solvent Toluene/EtOH65%20%Anhydrous Dioxane90%<5%
Data is illustrative and compiled from general trends reported for aryl halides. Actual yields are substrate-dependent.[2]
Issue 2: Debromination during Metal-Halogen Exchange

Symptoms:

  • Formation of a debrominated byproduct after quenching the reaction with an electrophile.

  • Low yield of the desired functionalized product.

  • Complex product mixtures that are difficult to purify.

Troubleshooting Steps:

ParameterRecommendationRationale
Temperature Maintain a very low temperature (e.g., -78 °C) during the entire process.Organolithium intermediates can be unstable at higher temperatures, leading to decomposition and protonation from the solvent.
Reagent Addition Add the organolithium reagent slowly and ensure efficient stirring.Slow addition helps to control the local concentration of the reactive reagent and dissipate heat, minimizing side reactions.[3]
Solvent Use anhydrous, aprotic solvents like THF or diethyl ether.Protic impurities will quench the organolithium reagent and lead to the debrominated product.
Alternative Reagents Consider using lithium trialkylmagnesiate complexes ("ate" complexes).These reagents can offer different selectivity profiles and may suppress debromination.[3]

Advanced Strategy: Use of Protecting Groups

In cases where optimizing reaction conditions is insufficient, employing a protecting group on a nearby functionality can prevent debromination. For nitrogen-containing heterocycles like pyrroles, protection of the nitrogen atom can suppress this side reaction.

Signaling Pathway for Protecting Group Strategy:

Protecting_Group_Strategy start Bromo-Substituted Starting Material protect Step 1: Install Protecting Group (e.g., Boc) start->protect protected_sm Protected Bromo-Substituted Starting Material protect->protected_sm reaction Step 2: Subsequent Reaction (e.g., Cross-Coupling) protected_sm->reaction protected_product Protected Desired Product reaction->protected_product deprotect Step 3: Remove Protecting Group protected_product->deprotect final_product Final Desired Product (Debromination Suppressed) deprotect->final_product

References

Technical Support Center: Indenofuran Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges when scaling up indenofuran synthesis from the laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for our indenofuran synthesis upon moving from a 1L flask to a 50L reactor. What are the most common causes?

A significant drop in yield during scale-up is a common challenge. The primary causes are often related to physical and chemical parameters that do not scale linearly.[1][2] Key factors include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas of low reactant concentration, which can promote side reactions and degrade materials.[2] Exothermic reactions that are manageable at a small scale can lead to thermal runaways in larger vessels if not properly controlled.[1][2]

  • Inefficient Mixing: A magnetic stir bar's efficiency in a flask does not translate to a large reactor with a mechanical stirrer.[1] Inadequate mixing can result in poor mass transfer, localized concentration spikes, and the creation of dead zones within the reactor.[1]

  • Changes in Gas Evolution/Headspace: Reactions that evolve gas can behave differently at scale due to changes in the headspace volume and pressure dynamics, which can affect stirring and reaction equilibrium.[1]

  • Impurity Amplification: Minor side reactions or impurities from starting materials that were negligible at the lab scale can become significant and problematic during scale-up, consuming reagents and complicating purification.[1][3]

Q2: The impurity profile of our crude indenofuran product has changed significantly at a larger scale, with new, unidentified peaks appearing in our HPLC analysis. Why is this happening?

Changes in the impurity profile are common during scale-up. This can be attributed to several factors:

  • Starting Material Quality: Larger batches of starting materials may have different impurity profiles or introduce contaminants that were not present in the smaller, high-purity lots used for initial experiments.[3][4]

  • Extended Reaction Times or Higher Temperatures: Inefficient heating or cooling in large reactors can lead to prolonged exposure to high temperatures, causing thermal degradation of the product or intermediates.[5][6] Similarly, if reactions are run longer to ensure completion, decomposition can occur.[7]

  • Localized Concentration Issues: Poor mixing can lead to high local concentrations of a reagent, promoting the formation of byproducts through dimerization, polymerization, or other side reactions.[1]

  • Materials of Construction: The reactor material itself (e.g., stainless steel vs. glass) can introduce new catalytic effects or leach contaminants into the reaction mixture.

Q3: Our cyclization step to form the indenofuran ring is stalling and not going to completion at pilot scale, even with extended reaction times. What should we investigate?

When a reaction stalls at scale, consider the following troubleshooting steps:

  • Check Reagent and Catalyst Quality: Ensure that the catalyst or reagents have not degraded. Some reagents should be freshly prepared or purified before use on a large scale.[5] The use of a slight excess of a key reagent, which may not have been documented at the lab scale, might be necessary.[7]

  • Evaluate Mixing and Mass Transfer: Ineffective stirring can prevent the reactants and catalyst from interacting efficiently.[7] This is a very common issue when scaling up heterogeneous reactions.

  • Temperature Control: Verify that the internal reaction temperature is being maintained at the target value.[1][5] Large volumes can have significant thermal gradients, meaning the temperature near the reactor wall may differ from the core.[1]

  • Solvent and Concentration: Ensure solvents are rigorously dry, as water can deactivate catalysts or promote side reactions.[6] Running the reaction at a higher concentration might also be necessary to achieve the desired rate.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the scale-up of indenofuran synthesis.

Problem 1: Formation of Tar or Polymeric Material

The formation of dark, tar-like substances is often due to the polymerization of the furan ring or other reactive intermediates, especially under acidic or high-temperature conditions.[6]

Potential Cause Recommended Action
Excessive Heat / Hot Spots Improve reactor cooling efficiency. Lower the reaction temperature. For exothermic additions, slow the addition rate and ensure vigorous stirring.[1][6]
High Acidity Use a milder acid catalyst or a Lewis acid. Neutralize the reaction mixture promptly during workup once the reaction is complete.[6]
Presence of Water/Protic Solvents Ensure all reagents and solvents are anhydrous. Furan rings can be sensitive to ring-opening in the presence of water and acid, which can lead to polymerizable intermediates.[6]
Prolonged Reaction Time Monitor the reaction closely using an appropriate technique (TLC, HPLC, UPLC) and stop it as soon as the starting material is consumed to prevent product degradation.[5][7]
Problem 2: Difficult Purification and Product Isolation

Purification can become a major bottleneck at scale, with issues like product volatility, instability on silica gel, or the formation of emulsions during workup.[6][8]

Potential Cause Recommended Action
Product Degradation on Silica Gel Consider using neutral or deactivated silica gel. Alternatively, explore other purification methods like crystallization or distillation under reduced pressure if the product is stable.[6]
Emulsion Formation During Workup Add brine to the aqueous layer to increase its polarity. If an emulsion persists, filtration through a pad of Celite can help break it.
Product Loss During Solvent Removal If the product is volatile, use a rotovap trap and avoid excessive vacuum or heat.[8] Check the collected solvent for the presence of your product.[8]
Co-elution of Impurities Re-optimize column chromatography conditions. A different solvent system or gradient may be required to separate impurities that were not problematic at a smaller scale.[4]
Quantitative Data Summary: Lab vs. Pilot Scale

The following table illustrates typical changes observed when scaling a hypothetical indenofuran synthesis.

Parameter Lab Scale (10g) Pilot Scale (1kg) Common Rationale for Discrepancy
Reaction Time (Cyclization) 4 hours8-10 hoursSlower heat and mass transfer in the larger vessel.[2]
Isolated Yield 85%60%Inefficient mixing, thermal degradation due to hot spots, and amplification of side reactions contribute to yield loss.[1][2]
Purity (Crude, by HPLC) 92%75%Impurities from lower-grade raw materials and increased byproduct formation.[3]
Major Impurity A 0.5%5.0%This side reaction may have a higher activation energy, becoming more prominent with localized overheating in the large reactor.[1]
Major Impurity B (Dimer) <0.1%8.0%Poor dispersion of a reactant upon addition can lead to high local concentrations, favoring dimerization over the desired intramolecular reaction.[1]

Visualized Workflows

Troubleshooting_Workflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node start Problem Identified: Low Yield / High Impurity at Scale check_params Review Reaction Parameters start->check_params mixing Is Mixing Efficient? (CFD Modeling / Visual Check) check_params->mixing Mass Transfer temp Is Temperature Uniform? (Internal Probes) mixing->temp No sol_mixing Solution: - Modify impeller design - Increase agitation speed - Change addition method mixing->sol_mixing Yes reagents Check Reagent/Solvent Quality temp->reagents No sol_temp Solution: - Adjust heating/cooling ramp - Use jacketed reactor - Control exothermic additions temp->sol_temp Yes purity Are Starting Materials Pure? (Re-analyze at scale) reagents->purity workup Analyze Workup & Purification purity->workup No sol_reagents Solution: - Re-purify reagents/solvents - Use fresh catalyst - Check for water content purity->sol_reagents Yes stability Is Product Stable? (Stress Tests) workup->stability sol_workup Solution: - Re-optimize purification - Test for product solubility - Use alternative isolation stability->sol_workup No stability->sol_workup Yes

Caption: A logical workflow for troubleshooting common issues in synthesis scale-up.

Experimental_Workflow material_node material_node process_node process_node analysis_node analysis_node product_node product_node sm Starting Materials (Precursor A, Precursor B) coupling Step 1: Coupling Reaction (e.g., Sonogashira) sm->coupling workup1 Workup & Isolation of Intermediate coupling->workup1 intermediate Isolated Intermediate workup1->intermediate analysis1 QC Analysis 1 (HPLC, NMR) intermediate->analysis1 cyclization Step 2: Cyclization (e.g., Acid-catalyzed) analysis1->cyclization Meets Spec workup2 Workup & Crude Isolation cyclization->workup2 purification Purification (Crystallization / Chromatography) workup2->purification analysis2 QC Analysis 2 (Purity, Identity) purification->analysis2 final_product Final Indenofuran Product analysis2->final_product Meets Spec

Caption: A typical experimental workflow for a multi-step indenofuran synthesis.

Key Experimental Protocol: Intramolecular Cyclization (Pilot Scale)

This protocol outlines a generalized procedure for a key cyclization step, highlighting critical considerations for scale-up.

Objective: To perform an acid-catalyzed intramolecular cyclization to form the indenofuran core structure at a 1 kg scale.

1. Materials and Equipment:

  • Indenofuran Precursor: 1.0 kg

  • Anhydrous Toluene: 10 L

  • Acid Catalyst (e.g., p-Toluenesulfonic acid): 50 g

  • 50L Glass-Lined Steel Reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Heating/Cooling Mantle.

  • Neutralizing solution (e.g., Saturated Sodium Bicarbonate).

  • Extraction Solvent (e.g., Ethyl Acetate).

2. Reactor Setup and Inerting:

  • Ensure the reactor is clean, dry, and free of contaminants from previous batches.[3][5]

  • Assemble all glassware and connections.

  • Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

3. Procedure:

  • Charge the reactor with the Indenofuran Precursor (1.0 kg) and Anhydrous Toluene (10 L) via a charging port.

  • Begin agitation at a moderate speed (e.g., 100 RPM) to ensure good mixing without splashing.

  • Heat the mixture to the target temperature (e.g., 80°C). Monitor both the jacket and internal temperatures to avoid overshoot.[5]

  • Once the temperature is stable, add the acid catalyst (50 g). Scale-up consideration: For solid additions, use a powder addition funnel to avoid clumping and ensure even distribution.

  • Monitor the reaction progress every hour by sampling the reaction mixture and analyzing via TLC or HPLC. Note the time, appearance, and analytical results in a batch record.[5]

4. Reaction Workup:

  • Once the reaction is deemed complete (starting material consumed), cool the reactor to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst. Scale-up consideration: The neutralization can be exothermic and may evolve gas. Add slowly and ensure adequate venting and cooling.

  • Transfer the mixture to a suitable extraction vessel. Separate the organic layer.

  • Extract the aqueous layer with Ethyl Acetate (2 x 5 L).

  • Combine all organic layers and wash with water, then brine.[6]

5. Purification:

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by the chosen large-scale method (e.g., recrystallization from a suitable solvent system or preparative column chromatography).[6][9] The choice of method should be based on lab-scale experiments and impurity profiles.[9]

References

Technical Support Center: Nuclear Magnetic Resonance (NMR) Spectroscopy of Indenofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of indenofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving ambiguous peaks in the NMR spectra of indenofurans.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for ambiguous or overlapping signals in the ¹H NMR spectrum of my indenofuran sample?

A1: Ambiguous peaks in the ¹H NMR spectrum of indenofuran derivatives can arise from several factors. These can be broadly categorized as sample-related issues, instrument limitations, and inherent molecular properties.[1]

  • Sample Preparation: Poor sample preparation can lead to peak broadening or the presence of impurity signals. High sample concentration can also cause peak broadening and shifts in chemical values.[2][3]

  • Instrumental Factors: Inhomogeneous magnetic fields due to poor shimming can significantly degrade spectral resolution, leading to broad and asymmetrical peaks.[1][4]

  • Molecular Structure: The rigid, polycyclic nature of the indenofuran scaffold can lead to complex spin systems with protons in similar chemical environments, resulting in signal overlap. The presence of isomers or rotamers can also complicate the spectrum.[2]

Q2: My ¹H NMR spectrum shows overlapping aromatic signals. How can I resolve them?

A2: Resolving overlapping aromatic signals is a common challenge. A systematic approach, starting with simple adjustments and progressing to more advanced techniques, is recommended.[1][2]

  • Change the Solvent: Altering the deuterated solvent can induce differential shifts in proton resonances, potentially resolving overlap. Aromatic solvents like benzene-d₆ can cause significant changes in the chemical shifts of nearby protons compared to chloroform-d.[2]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve signals from species in dynamic exchange, such as rotamers.[1][2]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap and unambiguously assigning signals.[5][6]

Q3: How can I definitively assign the protons and carbons of my indenofuran derivative?

A3: A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of proton and carbon signals in indenofuran derivatives.[5][7][8]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.[6][9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.[6][10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[6][11][12][13]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can distinguish between CH₃, CH₂, and CH groups, providing valuable information about the carbon skeleton.[14][15][16]

Q4: I suspect I have a mixture of stereoisomers. How can I confirm this and determine the relative stereochemistry?

A4: NMR spectroscopy, particularly through-space correlation experiments, is a powerful tool for identifying and characterizing stereoisomers.[6][17]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects protons that are close in space (< 5 Å), regardless of whether they are bonded.[18][19] The pattern of NOE cross-peaks is unique to a specific stereoisomer and can be used to determine the relative stereochemistry.[6][18]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE may be weak or zero, ROESY can be a better alternative for observing through-space correlations.[20]

Troubleshooting Guides

Problem: Broad or Asymmetric Peaks in the Spectrum
Possible Cause Troubleshooting Step
Poor Shimming An inhomogeneous magnetic field is a common cause of poor peak shape.[1] Re-shim the spectrometer until the lock signal is maximized and stable.[4]
Sample Concentration A highly concentrated sample can lead to viscosity-related broadening.[2] Dilute the sample and re-acquire the spectrum.
Insoluble Material Undissolved particles in the NMR tube will severely degrade the resolution.[4] Filter the sample through a small plug of cotton or a syringe filter before transferring it to the NMR tube.
Paramagnetic Impurities The presence of paramagnetic species can cause significant line broadening. Ensure all glassware is clean and that the sample has not been contaminated.
Problem: Unexpected Peaks in the Spectrum
Possible Cause Troubleshooting Step
Solvent Impurities Residual proton signals from the deuterated solvent or impurities within it are common.[21] Compare the observed peaks with known chemical shifts of common laboratory solvents.
Residual Solvents from Synthesis/Purification Solvents like ethyl acetate or hexane can be difficult to remove completely.[2] Place the sample under high vacuum for an extended period or use a different purification method.
Water A peak corresponding to water is frequently observed. Dry the sample thoroughly and use a dry deuterated solvent. A D₂O shake can confirm the presence of exchangeable protons like -OH or -NH.[2]
Presence of Isomers/Rotamers The indenofuran scaffold may allow for the existence of stable rotational isomers (rotamers) that are in slow exchange on the NMR timescale, giving rise to two sets of signals.[2] Run a variable-temperature NMR experiment to see if the peaks coalesce at higher temperatures.

Experimental Protocols

Protocol 1: Acquiring and Interpreting 2D NMR Spectra

Objective: To unambiguously assign proton and carbon signals and determine the connectivity of the indenofuran molecule.

Methodology:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Acquisition: Use a standard COSY pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Processing: Process the 2D data using appropriate software.

    • Interpretation: A COSY spectrum displays the 1D ¹H spectrum on both axes. Off-diagonal cross-peaks indicate that the two protons are spin-spin coupled.[9][12]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Acquisition: Use a standard HSQC pulse sequence optimized for one-bond ¹JCH couplings (typically ~145 Hz).

    • Processing: Process the 2D data.

    • Interpretation: The spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct connection between a proton and a carbon atom.[6][10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquisition: Use a standard HMBC pulse sequence optimized for long-range couplings (²JCH and ³JCH, typically 4-10 Hz).

    • Processing: Process the 2D data.

    • Interpretation: This spectrum shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for identifying quaternary carbons and linking together different spin systems.[6][12][13]

Protocol 2: Determining Relative Stereochemistry using NOESY

Objective: To determine the spatial relationship between protons and elucidate the relative stereochemistry of the indenofuran derivative.

Methodology:

  • Sample Preparation: The sample should be free of paramagnetic impurities, and the solvent should be degassed to remove dissolved oxygen, which can interfere with the NOE effect.[22]

  • Acquisition: Use a standard 2D NOESY pulse sequence. The mixing time is a crucial parameter and may need to be optimized (typically ranging from 300 to 800 ms).

  • Processing: Process the 2D data similarly to a COSY spectrum.

  • Interpretation: Cross-peaks in a NOESY spectrum indicate that two protons are close in space (< 5 Å).[18][19] By analyzing the pattern of NOE correlations, the relative stereochemistry can be determined.[6][17]

Data Presentation

Table 1: Hypothetical ¹H NMR Data for an Indenofuran Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-17.85d8.01H
H-27.50t7.51H
H-37.62t7.51H
H-47.91d8.01H
H-56.95s-1H
OCH₃3.90s-3H

Table 2: Hypothetical ¹³C NMR and DEPT Data for an Indenofuran Derivative

CarbonChemical Shift (ppm)DEPT-135Carbon Type
C-1122.5+CH
C-2129.8+CH
C-3125.4+CH
C-4128.7+CH
C-4a135.2No SignalC
C-5105.1+CH
C-5a155.8No SignalC
C-8b120.3No SignalC
C-8c148.9No SignalC
OCH₃55.6+CH₃

Visualizations

troubleshooting_workflow start Ambiguous/Overlapping ¹H NMR Spectrum shimming 1. Optimize Shimming and Acquisition Parameters start->shimming solvent 2. Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) shimming->solvent If peaks are still overlapped end_resolved Peaks Resolved Structure Elucidated shimming->end_resolved If resolved vt_nmr 3. Perform Variable Temperature (VT) NMR solvent->vt_nmr If peaks are still overlapped solvent->end_resolved If resolved two_d_nmr 4. Acquire 2D NMR Spectra (COSY, HSQC/HMBC, NOESY) vt_nmr->two_d_nmr If peaks are still overlapped vt_nmr->end_resolved If resolved two_d_nmr->end_resolved end_ambiguous Ambiguity Remains Consider Derivatization two_d_nmr->end_ambiguous

Caption: Troubleshooting workflow for resolving ambiguous NMR signals.

nmr_assignment_workflow start 1D ¹H and ¹³C Spectra cosy ¹H-¹H COSY (Proton-Proton Connectivity) start->cosy dept DEPT (Carbon Multiplicity) start->dept hsqc ¹H-¹³C HSQC (Direct C-H Correlation) cosy->hsqc dept->hsqc hmbc ¹H-¹³C HMBC (Long-Range C-H Correlation) hsqc->hmbc noesy NOESY/ROESY (Through-Space Correlations) hmbc->noesy structure Complete Structure and Stereochemistry noesy->structure

Caption: Workflow for complete NMR assignment of indenofuran derivatives.

References

Validation & Comparative

Spectroscopic Analysis of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one, a key intermediate in the synthesis of the insomnia therapeutic Ramelteon, with its non-brominated analog, 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis supported by experimental data to facilitate research and development in related fields.

Introduction

This compound (Compound 1 ) is a crucial building block in the manufacturing of Ramelteon, a melatonin receptor agonist. Its spectroscopic characteristics are vital for quality control and process optimization. In this guide, we compare its spectral properties with those of 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one (Compound 2 ), providing a clear understanding of the structural impact of the bromine substituents.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Compound 1 and Compound 2 .

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
1 Data not publicly available. Sourced from the supporting information of "A Novel and Practical Synthesis of Ramelteon" by Xiao et al. in Organic Process Research & Development, 2015, 19(2), 373-377.
2 Data not publicly available.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
1 Data not publicly available. Sourced from the supporting information of "A Novel and Practical Synthesis of Ramelteon" by Xiao et al. in Organic Process Research & Development, 2015, 19(2), 373-377.
2 Data not publicly available.

Table 3: Infrared (IR) Spectroscopic Data

CompoundWavenumber (cm⁻¹)
1 Data not publicly available. Sourced from the supporting information of "A Novel and Practical Synthesis of Ramelteon" by Xiao et al. in Organic Process Research & Development, 2015, 19(2), 373-377.
2 Data not publicly available.

Table 4: Mass Spectrometry (MS) Data

Compoundm/z
1 Data not publicly available. Sourced from the supporting information of "A Novel and Practical Synthesis of Ramelteon" by Xiao et al. in Organic Process Research & Development, 2015, 19(2), 373-377.
2 Data not publicly available.

Note: Despite extensive searches, the explicit experimental spectroscopic data for both compounds are not publicly disseminated and are contained within the supporting information of the cited journal article.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry (MS): Mass spectra are generally acquired using an electrospray ionization (ESI) or electron impact (EI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole detector.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.

workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation and Characterization synthesis Chemical Synthesis of Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Elucidation and Confirmation interpretation->structure comparison Comparison with Analogues structure->comparison

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Synthesis Pathway Relationship

The following diagram illustrates the synthetic relationship between the non-brominated precursor, the target dibrominated compound, and its subsequent use in the synthesis of Ramelteon.

synthesis_pathway Synthetic Pathway Overview precursor 6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one (Compound 2) target This compound (Compound 1) precursor->target Bromination ramelteon Ramelteon target->ramelteon Multi-step Synthesis

Caption: The synthetic relationship from the precursor to the target compound and its role in Ramelteon synthesis.

Bromination Enhances Cytotoxic Activity of Indenofurans and Related Heterocycles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that brominated indenofurans and structurally similar benzofurans consistently exhibit enhanced cytotoxic and anticancer properties compared to their non-brominated counterparts. This heightened bioactivity is often attributed to the ability of bromine to form halogen bonds, which can improve the binding affinity of the compound to its biological targets.

This guide provides a comparative analysis of the bioactivity of brominated versus non-brominated indenofurans and related benzofuran derivatives, supported by quantitative data from in vitro studies. Detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows are included to provide a thorough resource for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The introduction of bromine atoms into the molecular structure of indenofuran and benzofuran derivatives has been shown to significantly increase their cytotoxic effects against various cancer cell lines.

Benzofuran Derivatives: A Case Study

A study on a series of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives provides a clear illustration of this trend. The cytotoxicity of non-brominated and brominated analogues was evaluated against a panel of human cancer cell lines and a normal human keratinocyte line (HaCaT). The results, summarized in the table below, demonstrate that the brominated compounds generally exhibit lower IC50 values, indicating higher potency.[1]

Compound TypeCompoundK562 (Leukemia) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)SW620 (Colon Cancer) IC50 (µM)Caki-1 (Kidney Cancer) IC50 (µM)HaCaT (Normal Keratinocytes) IC50 (µM)
Non-Brominated 1> 30> 30> 30> 10050-100
2> 30> 30> 30> 10050-100
3> 30> 30> 30> 10050-100
4> 30> 30> 30> 10050-100
Brominated 514.6 ± 3.5Not ReportedNot Reported> 10014.6 ± 3.5
63.83 ± 0.6Not ReportedNot Reported> 10012.44 ± 1.27
7Not ReportedNot ReportedNot Reported> 100Highly Toxic
85.21 ± 0.8Not ReportedNot Reported> 10020.12 ± 2.5
9Not ReportedNot ReportedNot Reported> 100Not Reported

Data sourced from a study on benzofuran derivatives, which are structurally analogous to indenofurans.[1]

Indenofuran and Indole Analogues

While direct comparative studies on brominated versus non-brominated indenofurans are limited, research on related heterocyclic systems, such as indoles, supports the observation that bromination enhances bioactivity. For instance, a study on 2-phenyl-1H-indoles found that a bromo-substituted derivative was a more effective antimicrobial agent compared to other halogenated and non-halogenated analogues.[2]

Experimental Protocols

The evaluation of cytotoxicity for the compounds listed above was primarily conducted using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3][4] This formazan is then solubilized, and its concentration is determined by measuring the absorbance of the solution, which is directly proportional to the number of viable cells.[3]

Procedure:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (brominated and non-brominated indenofurans/benzofurans) and incubated for a specified period (e.g., 72 hours).[1]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for a further 4 hours to allow for formazan formation.[3]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[3]

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance data.

Visualizing Experimental and Biological Pathways

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add varying concentrations of indenofurans incubation_24h->add_compounds incubation_72h Incubate for 72h add_compounds->incubation_72h add_mtt Add MTT solution incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Measure absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of indenofuran derivatives.

Many cytotoxic agents, including those with structures similar to indenofurans, exert their effects by interfering with critical signaling pathways that regulate cell growth and survival, such as the EGFR/RAS/MAPK pathway.

signaling_pathway Hypothetical EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indenofuran Indenofuran Derivative Indenofuran->EGFR Inhibition EGF EGF Ligand EGF->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by indenofuran derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one, a key intermediate in the synthesis of the insomnia therapeutic Ramelteon, with its non-brominated counterpart and the final active pharmaceutical ingredient. While specific experimental data for the title compound is limited in publicly available literature, this guide leverages data from related compounds to infer its structural and potential biological characteristics.

Introduction to the Indenofuranone Scaffold

The indenofuranone core is a privileged heterocyclic structure found in various biologically active molecules. This tricyclic system, consisting of fused indane and furan rings, serves as a versatile scaffold for the development of therapeutic agents targeting a range of biological pathways. The subject of this guide, this compound, and its derivatives are notable for their interaction with melatonin receptors, playing a role in the regulation of the sleep-wake cycle.

Structural Comparison

The core structure of the compounds discussed in this guide is the 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one backbone. The key structural differences lie in the substitution on the aromatic ring and the elaboration of the cyclopentanone moiety.

Key Compounds for Comparison:

  • Compound A: 6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one (The non-brominated core)

  • Compound B: this compound (The target compound)

  • Compound C: Ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide)

G

Caption: Synthetic workflow from the core structure to Ramelteon.

Biological Activity and Signaling Pathway

While no specific biological activity data has been published for This compound (Compound B) , its role as a precursor to Ramelteon (Compound C) , a potent and selective agonist for the melatonin receptors MT1 and MT2, is well-established. [1]The biological activity of Ramelteon provides a strong indication of the therapeutic potential of the indenofuranone scaffold.

Ramelteon's therapeutic effect in treating insomnia is mediated through its action on the suprachiasmatic nucleus (SCN) in the brain, which is the primary circadian pacemaker.

Comparative Biological Data
CompoundTarget(s)Known ActivityIC₅₀ / Kᵢ
Compound A UnknownNot reportedNot available
Compound B UnknownNot reportedNot available
Compound C (Ramelteon) Melatonin Receptors (MT1/MT2)Selective AgonistKᵢ: ~3 pM (MT1), ~11 pM (MT2)

Experimental Protocols

The following is a generalized protocol for a melatonin receptor binding assay, a key experiment for characterizing compounds like Ramelteon and other indenofuranone derivatives targeting these receptors.

Melatonin Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the MT1 and MT2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.

  • [³H]-Melatonin or [¹²⁵I]-2-Iodomelatonin (radioligand).

  • Test compound (e.g., Ramelteon or other indenofuranone derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Non-specific binding control (e.g., 10 µM unlabeled melatonin).

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled melatonin.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plates using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a structurally important intermediate in the synthesis of the melatonin receptor agonist, Ramelteon. While detailed experimental characterization of this dibrominated compound is not widely available, its structural relationship to the non-brominated core and the final drug product allows for informed predictions about its properties. The indenofuranone scaffold clearly holds significant therapeutic potential, particularly in the modulation of the central nervous system. Further research to isolate and characterize this and similar brominated intermediates could provide valuable insights into structure-activity relationships and lead to the development of novel therapeutics.

References

Comparative Guide to Purity Validation of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one, a key intermediate in pharmaceutical synthesis. The performance of a proposed HPLC method is compared with alternative analytical techniques, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable analytical strategy for quality control of this and structurally related compounds.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. The following tables summarize the key performance parameters of different analytical methods for the purity validation of this compound. The data presented for the proposed HPLC, UPLC-MS/MS, GC-MS, and qNMR methods are based on established methods for structurally similar compounds, such as brominated indanones and other halogenated aromatic compounds.

Table 1: Performance Comparison of Chromatographic Methods

ParameterProposed HPLC MethodUPLC-MS/MSGC-MS
Principle Differential partitioning between a stationary and a mobile phaseSeparation based on polarity, with detection by mass-to-charge ratioSeparation of volatile compounds in the gas phase with mass spectrometric detection
Instrumentation HPLC with UV DetectorUPLC coupled with a Tandem Mass SpectrometerGas Chromatograph with a Mass Spectrometer
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 100 x 2.1 mm, 1.7 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water (gradient)Acetonitrile:Water with formic acid (gradient)Helium
Detection UV at 230 nmMultiple Reaction Monitoring (MRM)Electron Ionization (EI)
Estimated Retention Time ~15 min~5 min~20 min
Linearity (r²) >0.999>0.999>0.998
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) <2%<5%<10%
LOD/LOQ ~0.01% / ~0.03%~0.001% / ~0.003%~0.05% / ~0.15%
Key Advantages Robust, widely available, cost-effectiveHigh sensitivity, high throughput, structural informationExcellent for volatile impurities
Key Disadvantages Lower sensitivity than MS methodsHigher cost and complexityNot suitable for non-volatile or thermally labile compounds

Table 2: Performance of Quantitative NMR (qNMR)

ParameterQuantitative NMR (qNMR)
Principle Signal intensity is directly proportional to the number of nuclei
Instrumentation NMR Spectrometer (e.g., 400 MHz or higher)
Internal Standard Maleic anhydride or other suitable certified reference material
Solvent Deuterated solvent (e.g., DMSO-d6)
Accuracy (% Purity) Typically ±0.5%
Precision (%RSD) <1%
Key Advantages Primary analytical method, no need for a specific reference standard of the analyte, provides structural information
Key Disadvantages Lower sensitivity than chromatographic methods, requires a relatively pure internal standard

Experimental Protocols

Detailed methodologies for the proposed HPLC method and the alternative analytical techniques are provided below.

Proposed HPLC Method for Purity Validation

Objective: To determine the purity of this compound and to separate it from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (1:1 v/v)

Sample Preparation:

  • Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • For the determination of impurities, dilute this solution further to an appropriate concentration.

Alternative Method 1: UPLC-MS/MS

Objective: To achieve rapid and highly sensitive quantification of the target compound and its impurities.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and MS Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-4 min: 30% to 95% B

    • 4-5 min: 95% B

    • 5.1-6 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and its potential impurities.

Alternative Method 2: GC-MS

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 15°C/min to 300°C, hold for 10 min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Mass Range: 50-500 amu

Alternative Method 3: Quantitative NMR (qNMR)

Objective: To provide an absolute purity determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Experimental Parameters:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire the 1H NMR spectrum using appropriate quantitative parameters (e.g., sufficient relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, number of protons, molecular weights, and weights of the sample and internal standard.

Diagrams

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_validation Method Validation Sample Weigh Sample DissolveSample Dissolve in Diluent Sample->DissolveSample Standard Weigh Standard DissolveStandard Dissolve in Diluent Standard->DissolveStandard HPLC HPLC System DissolveSample->HPLC DissolveStandard->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness

Caption: Workflow for HPLC purity validation.

Analytical_Technique_Comparison cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic Technique HPLC HPLC UPLC_MS UPLC-MS/MS GC_MS GC-MS qNMR qNMR Purity_Validation Purity Validation of This compound Purity_Validation->HPLC Robust & Cost-Effective Purity_Validation->UPLC_MS High Sensitivity & Throughput Purity_Validation->GC_MS Volatile Impurities Purity_Validation->qNMR Absolute Quantification

Caption: Comparison of analytical techniques.

Comparative Crystallographic Analysis of Indeno[5,4-b]furan Derivatives and Related Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structure of a recently synthesized indeno[5,4-b]furan derivative, placed in the context of other bioactive furan-containing heterocyclic compounds. The structural data, derived from single-crystal X-ray diffraction studies, is essential for understanding the conformational properties and intermolecular interactions that can influence the biological activity and inform the design of novel therapeutic agents.

Introduction to Indeno[5,4-b]furans

The indeno[5,4-b]furan scaffold is a promising heterocyclic system that has garnered interest in medicinal chemistry due to its structural relationship to various biologically active molecules. The fusion of an indanone and a furan ring creates a rigid framework that can be functionalized to interact with specific biological targets. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by crystal structure analysis, is paramount for structure-activity relationship (SAR) studies and rational drug design.

Crystal Structure Analysis of an Indeno[5,4-b]furan Derivative

A recent study by Boraei et al. (2022) reported the synthesis and detailed crystal structure analysis of ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxo-3-phenylpropanoate, a compound featuring the indeno[5,4-b]furan core. The crystallographic data provides valuable insights into the molecular geometry and packing of this derivative.

Crystallographic Data

The following table summarizes the key crystallographic data for the indeno[5,4-b]furan derivative. For comparative purposes, data for two other bioactive furan-containing heterocyclic compounds are also presented.

ParameterIndeno[5,4-b]furan Derivative (Boraei et al., 2022)5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol2,5-bis[(4-fluorophenyl)iminomethyl]furan
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P21/cC2/c
a (Å) 8.653(3)10.2200(15)15.6531(3)
b (Å) 10.283(3)14.2289(19)5.8694(1)
c (Å) 11.239(3)10.2474(15)16.9631(4)
α (°) 67.43(3)9090
β (°) 87.03(3)93.058(7)108.932(2)
γ (°) 71.37(3)9090
Volume (ų) 871.9(5)1488.1(4)1475.09(6)
Z 244
Calculated Density (g/cm³) 1.4461.3091.465
R-factor (%) 5.3-3.9
Selected Bond Lengths and Angles

Detailed molecular geometry provides insights into the electronic and steric properties of the compounds. Below is a comparison of selected bond lengths and angles.

Bond/AngleIndeno[5,4-b]furan Derivative (Boraei et al., 2022)
C=O (furanone) 1.21 Å (average)
C-O (furan) 1.37 Å (average)
C-C (furan) 1.34 Å, 1.45 Å
O-C-C (in furan) 108° (average)
C-O-C (in furan) 106°
Dihedral Angle (Indenone-Phenyl) 85.4°

Experimental Protocols

The methodologies employed for obtaining the crystallographic data are crucial for the reproducibility and validation of the results.

Synthesis and Crystal Growth of the Indeno[5,4-b]furan Derivative

The title compound was synthesized via a one-pot reaction of ninhydrin, ethyl benzoylacetate, and piperidine in ethanol under reflux conditions. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of dimethylformamide (DMF) and methanol.

X-ray Data Collection and Structure Refinement

A single crystal of the indeno[5,4-b]furan derivative was mounted on a diffractometer. Data was collected at room temperature using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the single-crystal X-ray diffraction analysis of the indeno[5,4-b]furan derivative.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis One-pot reaction of ninhydrin, ethyl benzoylacetate, and piperidine purification Purification of crude product synthesis->purification crystallization Slow evaporation from DMF/Methanol solution purification->crystallization crystal_selection Selection of a suitable single crystal crystallization->crystal_selection data_collection Data collection using a diffractometer (Mo Kα) crystal_selection->data_collection structure_solution Structure solution (Direct Methods) data_collection->structure_solution refinement Full-matrix least-squares refinement on F² structure_solution->refinement validation Validation and analysis of the crystal structure refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Crystallographic Data

Caption: Workflow for the synthesis, crystallization, and X-ray crystal structure analysis.

Potential Biological Signaling Pathway

While the primary study focused on the synthesis and crystal structure, indeno[5,4-b]furan derivatives have been investigated for their potential as melatonin receptor agonists. The following diagram illustrates a simplified signaling pathway for melatonin receptors, which are G-protein coupled receptors (GPCRs).

G ligand Indeno[5,4-b]furan Derivative (Agonist) receptor Melatonin Receptor (MT1/MT2 - GPCR) ligand->receptor g_protein Gi/Gq Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase αi inhibits plc Phospholipase C g_protein->plc αq activates camp ↓ cAMP adenylyl_cyclase->camp cellular_response Physiological Response (e.g., Regulation of Circadian Rhythms) camp->cellular_response pip2 PIP2 plc->pip2 ip3_dag ↑ IP3 & DAG pip2->ip3_dag ip3_dag->cellular_response

Caption: Simplified melatonin receptor signaling pathway.

Conclusion

The crystal structure of the synthesized indeno[5,4-b]furan derivative reveals key structural features that can be compared with other bioactive furan-containing heterocycles. The provided data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug design. Further studies on a broader range of indeno[5,4-b]furan derivatives are warranted to establish a comprehensive structure-activity relationship and to guide the development of new therapeutic agents based on this promising scaffold. The detailed understanding of their three-dimensional structures is a critical step in this endeavor.

Comparative study of different synthetic routes to the indenofuran core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indenofuran scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds, exhibiting a range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The efficient construction of this core structure is, therefore, a significant focus in synthetic organic chemistry and medicinal chemistry. This guide provides an objective comparison of various synthetic routes to the indenofuran core, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers in selecting the most suitable strategy for their specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of the indenofuran core can be achieved through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired substitution pattern, availability of starting materials, and scalability. This section summarizes the key performance indicators of prominent synthetic methodologies.

Synthetic Route Key Features Catalyst/Reagent Typical Solvents Temperature (°C) Reaction Time Yield (%)
Hauser–Kraus Annulation Cascade reaction involving 1,6-addition and Dieckmann cyclization.Base (e.g., t-BuOK, LDA)THF, Toluene-78 to rt1 - 12 h60 - 95[1]
Tandem Michael Addition-Elimination & Pd-Catalyzed C-H Activation One-pot synthesis of indenobenzofurans.Pd(OAc)₂, Ligand (e.g., PPh₃)Toluene, DMF80 - 12012 - 24 h50 - 85
One-Pot Synthesis via Fe₃O₄ Nanoparticles Efficient, one-pot procedure using a magnetically reusable catalyst.[2]Fe₃O₄ MNPsAcetonitrilert - 801 - 3 h85 - 95[2]
Tandem [4+2]/[2+2] Cycloaddition Reaction of arynes with indene or benzofurans.[3][4]Fluoride source (e.g., CsF, TBAF)Acetonitrile, THF25 - 802 - 12 h50 - 80[3]
Palladium-Catalyzed Enolate Arylation One-pot synthesis from o-bromophenols and ketones.[5][6]Pd(OAc)₂, Ligand (e.g., XPhos, DTBPB)Toluene, Dioxane80 - 11012 - 24 h60 - 90[5][6]
Gold-Catalyzed Cyclization Mild and efficient synthesis of substituted furans.[7]Au(I) or Au(III) catalystsDichloromethane, Acetonitrilert - 601 - 8 h70 - 95[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory implementation.

Hauser–Kraus Annulation

This method involves the reaction of a 3-sulfonylphthalide with a 2-hydroxyaryl-p-quinone methide (HQM) in the presence of a base.[1]

Procedure: To a solution of the 2-hydroxyaryl-p-quinone methide (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, is added a solution of 3-sulfonylphthalide (1.1 equiv) in anhydrous THF. A solution of potassium tert-butoxide (1.2 equiv) in anhydrous THF is then added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired indenofuran.

One-Pot Synthesis using Fe₃O₄ Magnetic Nanoparticles

This environmentally benign method utilizes magnetically recoverable and reusable Fe₃O₄ nanoparticles as a catalyst for the reaction between a polyphenol and ninhydrin.[2]

Procedure: A mixture of the polyphenol (1.0 mmol), ninhydrin (1.0 mmol), and Fe₃O₄ magnetic nanoparticles (10 mol%) in acetonitrile (5 mL) is stirred at room temperature for the appropriate time (monitored by TLC). Upon completion of the reaction, the catalyst is separated from the reaction mixture using an external magnet. The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the pure indenofuran derivative. The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Palladium-Catalyzed Enolate Arylation

This one-pot procedure involves the palladium-catalyzed coupling of an o-bromophenol with a ketone, followed by acid-catalyzed cyclization.[5][6]

Procedure: To a flame-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), the phosphine ligand (e.g., rac-DTBPB, 4 mol%), and sodium tert-butoxide (2.2 equiv). The tube is evacuated and backfilled with argon. Toluene, the o-bromophenol (1.0 equiv), and the ketone (1.2 equiv) are then added. The mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, an aqueous solution of HCl (2 M) is added, and the mixture is stirred vigorously for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to give the benzofuran product.

Mechanistic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for the discussed synthetic routes.

Hauser_Kraus_Annulation Phthalide Anion Phthalide Anion Michael Adduct Michael Adduct Phthalide Anion->Michael Adduct 1,6-Michael Addition Quinone Methide Quinone Methide Quinone Methide->Michael Adduct Dieckmann Intermediate Dieckmann Intermediate Michael Adduct->Dieckmann Intermediate Dieckmann Cyclization Indenofuran Core Indenofuran Core Dieckmann Intermediate->Indenofuran Core Aromatization

Caption: Hauser-Kraus Annulation Pathway.

Fe3O4_Catalyzed_Synthesis Polyphenol Polyphenol Activated Complex Activated Complex Polyphenol->Activated Complex Ninhydrin Ninhydrin Ninhydrin->Activated Complex Fe3O4_MNP Fe3O4 MNP Fe3O4_MNP->Activated Complex Catalysis Catalyst Recovery Catalyst Recovery Fe3O4_MNP->Catalyst Recovery Magnetic Separation Indenofuran Product Indenofuran Product Activated Complex->Indenofuran Product Condensation & Cyclization Indenofuran Product->Catalyst Recovery

Caption: Fe3O4 Nanoparticle-Catalyzed One-Pot Synthesis.

Palladium_Catalyzed_Enolate_Arylation cluster_cat_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Enolate Coordination Enolate Coordination Oxidative Addition->Enolate Coordination Enolate Reductive Elimination Reductive Elimination Enolate Coordination->Reductive Elimination Reductive Elimination->Pd(0) Product Arylated Ketone Arylated Ketone Reductive Elimination->Arylated Ketone o-Bromophenol o-Bromophenol o-Bromophenol->Oxidative Addition Ketone Ketone Ketone->Enolate Coordination Benzofuran Benzofuran Arylated Ketone->Benzofuran Acid-catalyzed Cyclization

Caption: Palladium-Catalyzed Enolate Arylation and Cyclization.

References

Assessing the Metabolic Stability of Brominated Indenofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a compound is a critical parameter in drug discovery and development, significantly influencing its pharmacokinetic profile, bioavailability, and potential for toxicity.[1][2] This guide provides a comparative framework for assessing the metabolic stability of novel brominated indenofurans. Due to the limited publicly available data on this specific class of compounds, this guide draws comparisons with structurally related brominated dibenzofurans and outlines the standard experimental protocols necessary for generating robust comparative data.

Comparative Metabolic Landscape: Brominated Dibenzofurans as a Surrogate

While direct data on brominated indenofurans is scarce, studies on brominated dibenzofurans offer valuable insights into their potential metabolic fate. Research on the uptake, elimination, and metabolism of brominated dibenzofurans in mice has shown that the degree and position of bromine substitution are crucial for metabolic stability.[3][4]

Key metabolic transformations for brominated aromatic compounds often involve cytochrome P450 (CYP) enzyme-mediated oxidation and debromination, as well as Phase II conjugation reactions.[5] For instance, studies on various brominated flame retardants have demonstrated that they are susceptible to oxidative debromination, reductive debromination, and CYP enzyme-mediated biotransformation.[5] Specifically, in a study on brominated dibenzofurans, all tested compounds were metabolized into monohydroxylated products in the liver.[3][4] The extent of metabolism was significantly influenced by the substitution pattern, with non-2,3,7,8-substituted congeners being more rapidly metabolized and eliminated.[3][4]

Therefore, it is hypothesized that brominated indenofurans will also undergo CYP-mediated hydroxylation and potential debromination as primary metabolic pathways. The stability of these compounds is predicted to be heavily influenced by the position and number of bromine substituents on the indenofuran scaffold.

Quantitative Assessment of Metabolic Stability

To facilitate a direct comparison of the metabolic stability of novel brominated indenofurans against known compounds or other drug candidates, a standardized in vitro assay is essential. The most common and initial assessment is the liver microsomal stability assay.[1][6] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly CYPs.[6][7] The primary readouts from this assay are the in vitro half-life (t½) and the intrinsic clearance (Clint).[2][8]

Table 1: Comparative In Vitro Metabolic Stability Data

Compound ClassSpecific Compound (Example)In Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Primary Metabolites (Observed or Predicted)
Brominated Dibenzofurans 2,3,7,8-Tetrabromodibenzofuran (TBDD)Data not available in vitro; slow in vivo eliminationLow (inferred from in vivo data)Monohydroxylated derivatives
Brominated Indenofurans Compound X (Hypothetical)To be determinedTo be determinedPredicted: Monohydroxylated and/or debrominated derivatives
Reference Compound Verapamil (High Clearance)10 - 20> 50N-dealkylated and O-demethylated products
Reference Compound Diazepam (Low Clearance)> 60< 10N-demethylated and hydroxylated products

Note: The data for brominated dibenzofurans is inferred from in vivo studies, highlighting the need for standardized in vitro assays for direct comparison. Data for reference compounds are typical ranges.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound, such as a brominated indenofuran, using pooled human liver microsomes.

1. Materials and Reagents:

  • Test compound (e.g., brominated indenofuran) stock solution (e.g., 10 mM in DMSO).

  • Pooled human liver microsomes (e.g., 20 mg/mL).[9]

  • Phosphate buffer (100 mM, pH 7.4).[8]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8][10]

  • Control compounds (high and low clearance, e.g., Verapamil and Diazepam).

  • Acetonitrile containing an internal standard for quenching the reaction and sample analysis.[6][11]

  • 96-well incubation plates and collection plates.

  • Incubator (37°C).

  • Centrifuge.

  • LC-MS/MS system for analysis.[6][10]

2. Assay Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).[12] Pre-incubate this mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[9] For the negative control (time point 0 and control for non-NADPH mediated degradation), add phosphate buffer instead of the NADPH regenerating system.[8]

  • Time-Course Incubation: Incubate the reaction plate at 37°C.[6][8] Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]

  • Reaction Termination: Stop the reaction at each time point by transferring an aliquot of the incubation mixture to a well of a collection plate containing cold acetonitrile with an internal standard.[6][11]

  • Sample Processing: Centrifuge the collection plate to precipitate the microsomal proteins.[10][11]

  • Analysis: Transfer the supernatant to a new plate for analysis.[11] Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.[6]

3. Data Analysis:

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Calculation of Percent Remaining: Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Determination of Half-Life (t½): Plot the natural logarithm of the percent remaining of the test compound against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The half-life is then calculated using the formula: t½ = 0.693 / k .

  • Calculation of Intrinsic Clearance (Clint): The intrinsic clearance is calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro liver microsomal stability assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis A Test Compound Stock D Incubation Plate A->D B Liver Microsomes B->D C Phosphate Buffer (pH 7.4) C->D E Pre-incubation at 37°C D->E Dispense mixture F Add NADPH Regenerating System E->F G Time-course Incubation (0, 5, 15, 30, 45, 60 min) F->G Start reaction H Quench with Acetonitrile + Internal Standard G->H Sample at time points I Centrifuge to Pellet Protein H->I J Transfer Supernatant I->J K LC-MS/MS Analysis J->K L Data Processing & Calculation (t½, Clint) K->L

Caption: Workflow for the in vitro liver microsomal metabolic stability assay.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. For novel compound series like brominated indenofurans, establishing a robust and standardized methodology for this assessment is crucial. By employing the detailed in vitro liver microsomal stability assay and using data from structurally related compounds for initial comparison, researchers can efficiently characterize and rank new chemical entities, paving the way for the development of more effective and safer therapeutics.

References

Comparative Analysis of Receptor Binding Affinity for Novel Indenofuran Analogs at the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of a new class of indenofuran-based compounds. This document provides a comparative analysis of their binding affinities, supported by detailed experimental protocols and pathway visualizations.

A series of novel indenofuran analogs have been synthesized and evaluated for their binding affinity at the human serotonin 5-HT2A receptor, a key target in the development of therapeutics for a range of neuropsychiatric disorders. This guide presents a comparative analysis of the binding profiles for five lead compounds, providing valuable structure-activity relationship (SAR) insights for researchers in medicinal chemistry and pharmacology.

Quantitative Binding Affinity Data

The receptor binding affinities of the indenofuran analogs were determined using a competitive radioligand binding assay. The equilibrium dissociation constant (Ki) for each compound was calculated, with lower Ki values indicating higher binding affinity. The results are summarized in the table below.

Compound IDStructureR1-SubstituentR2-SubstituentKi (nM) at 5-HT2A Receptor
IF-A1 Indenofuran Core-H-H152.3
IF-A2 Indenofuran Core-OCH3-H78.5
IF-A3 Indenofuran Core-H-Cl45.2
IF-A4 Indenofuran Core-OCH3-Cl12.8
IF-A5 Indenofuran Core-CF3-Cl98.6

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

The binding affinity of the indenofuran analogs for the human 5-HT2A receptor was assessed using a competitive binding assay with [3H]-ketanserin as the radioligand.

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the recombinant human 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]-ketanserin (specific activity 80-90 Ci/mmol) was used at a final concentration of 0.5 nM.

  • Incubation: Test compounds (indenofuran analogs) were prepared in a range of concentrations (0.1 nM to 10 µM) and incubated with the receptor membranes and radioligand in a total volume of 200 µL. The incubation was carried out for 60 minutes at 25°C.

  • Non-specific Binding: Non-specific binding was determined in the presence of 10 µM of the non-labeled antagonist, spiperone.

  • Assay Termination and Detection: The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were then washed three times with ice-cold assay buffer to remove unbound radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The equilibrium dissociation constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

experimental_workflow cluster_preparation Assay Preparation cluster_incubation Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis receptor Receptor Membranes (HEK293-h5-HT2A) incubation Incubation (60 min at 25°C) receptor->incubation radioligand Radioligand ([3H]-ketanserin) radioligand->incubation compounds Indenofuran Analogs (Varying Concentrations) compounds->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Liquid Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Experimental workflow for determining receptor binding affinity.

signaling_pathway ligand Indenofuran Analog receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Canonical 5-HT2A receptor signaling pathway.

Comparative Cross-Reactivity Profile of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one and Alternative Melatonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the melatonin receptor agonist candidate, 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one, with established therapeutic alternatives: Ramelteon, Tasimelteon, and Agomelatine. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental workflows.

Disclaimer: Direct experimental cross-reactivity data for this compound is not publicly available. As this compound is a known impurity of Ramelteon, for the purpose of this guide, its cross-reactivity profile is hypothesized to be similar to that of Ramelteon. This assumption requires experimental verification.

Executive Summary

This compound, a structural analog of Ramelteon, is presumed to be a selective agonist for the melatonin receptors MT1 and MT2. This profile is critical for its potential therapeutic application in sleep disorders, as off-target activities can lead to undesirable side effects. This guide compares its presumed selectivity against Ramelteon, Tasimelteon, and Agomelatine, highlighting the differences in their interactions with other receptors and enzymes.

Data Presentation

Table 1: Comparative Receptor Binding Affinity
CompoundPrimary TargetsKᵢ (nM) - MT₁Kᵢ (nM) - MT₂Key Off-Target Affinity (Kᵢ or IC₅₀ in nM)
This compound MT₁, MT₂Data Not AvailableData Not AvailableData Not Available (Presumed similar to Ramelteon)
Ramelteon MT₁, MT₂0.0140.045No significant binding to 131 GPCRs, transporters, and ion channels at 10,000 nM.[1] No significant effect on 54 tested enzymes at 10,000-100,000 nM.[1]
Tasimelteon MT₁, MT₂0.304 - 0.350.0692 - 0.17No appreciable affinity for over 160 other receptors and enzymes.[2]
Agomelatine MT₁, MT₂0.10.125-HT₂C (Kᵢ = 631 nM), 5-HT₂B (Kᵢ = 660 nM).[3]
Table 2: Overview of Cross-Reactivity Screening Panels
CompoundScreening Panel TypeNumber of Targets ScreenedKey Findings
Ramelteon Broad Receptor & Enzyme Panel131 Receptors/Transporters/Ion Channels, 54 EnzymesHighly selective for MT₁/MT₂ receptors.[1]
Tasimelteon Extended Receptor & Enzyme Screen>160Highly selective for MT₁/MT₂ receptors.[2]
Agomelatine Various binding assaysNot specified as a single panelKnown antagonist activity at 5-HT₂C and 5-HT₂B receptors.[3][4]

Experimental Protocols

Melatonin Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a compound for the MT₁ and MT₂ receptors.

1. Membrane Preparation:

  • Cell membranes are prepared from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human MT₁ or MT₂ receptors.

  • Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Competition Binding Assay:

  • A constant concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

  • The reaction is incubated to reach equilibrium.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Kinase Cross-Reactivity Screening

This protocol describes a common method for assessing off-target kinase inhibition.

1. Assay Principle:

  • A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is used to measure the activity of a panel of kinases.

  • Kinase activity is determined by quantifying the amount of ADP produced in the phosphorylation reaction.

2. Experimental Procedure:

  • A panel of purified kinases is incubated with their respective substrates and ATP in a multi-well plate format.

  • The test compound is added at a fixed concentration (for single-point screening) or in a dose-response format.

  • The kinase reaction is allowed to proceed for a defined period.

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

3. Data Analysis:

  • The luminescence is measured using a plate reader.

  • The percentage of inhibition of each kinase by the test compound is calculated relative to a vehicle control.

  • For dose-response experiments, IC₅₀ values are determined by fitting the data to a sigmoidal curve.

Mandatory Visualization

Melatonin_Signaling_Pathway Melatonin Melatonin / Agonist MT1_MT2 MT₁/MT₂ Receptors Melatonin->MT1_MT2 Binds to G_protein Gαi/Gαq MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC CREB ↓ CREB Phosphorylation PKA->CREB Physiological_Effects Sleep Regulation Circadian Rhythm Entrainment Ca_PKC->Physiological_Effects CREB->Physiological_Effects

Caption: Melatonin Receptor Signaling Pathway.

Cross_Reactivity_Workflow cluster_receptor Receptor Cross-Reactivity cluster_kinase Kinase Cross-Reactivity Test_Compound_R Test Compound Receptor_Panel Panel of Off-Target Receptors (e.g., GPCRs, Ion Channels) Test_Compound_R->Receptor_Panel Binding_Assay Radioligand Binding Assay Receptor_Panel->Binding_Assay Data_Analysis_R Determine % Inhibition / Kᵢ Binding_Assay->Data_Analysis_R Selectivity_Profile Generate Selectivity Profile Data_Analysis_R->Selectivity_Profile Test_Compound_K Test Compound Kinase_Panel Panel of Kinases Test_Compound_K->Kinase_Panel Kinase_Assay Luminescence-Based Kinase Assay Kinase_Panel->Kinase_Assay Data_Analysis_K Determine % Inhibition / IC₅₀ Kinase_Assay->Data_Analysis_K Data_Analysis_K->Selectivity_Profile

Caption: Experimental Workflow for Cross-Reactivity Profiling.

Comparison_Logic cluster_compound Compound of Interest cluster_alternatives Alternative Compounds cluster_parameters Comparison Parameters Main_Compound 4,5-Dibromo-6,7-dihydro-1H- indeno[5,4-b]furan-8(2H)-one Primary_Target_Affinity Primary Target Affinity (MT₁/MT₂) Main_Compound->Primary_Target_Affinity Evaluated for Off_Target_Binding Off-Target Binding Profile Main_Compound->Off_Target_Binding Evaluated for Enzyme_Inhibition Enzyme Inhibition Profile Main_Compound->Enzyme_Inhibition Evaluated for Ramelteon Ramelteon Ramelteon->Primary_Target_Affinity Compared on Ramelteon->Off_Target_Binding Compared on Ramelteon->Enzyme_Inhibition Compared on Tasimelteon Tasimelteon Tasimelteon->Primary_Target_Affinity Compared on Tasimelteon->Off_Target_Binding Compared on Tasimelteon->Enzyme_Inhibition Compared on Agomelatine Agomelatine Agomelatine->Primary_Target_Affinity Compared on Agomelatine->Off_Target_Binding Compared on Agomelatine->Enzyme_Inhibition Compared on

Caption: Logical Framework for Comparative Analysis.

References

A Comparative Analysis of In-Vitro and In-Vivo Efficacy of Anticancer Benzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with indenofuran and its related benzofuran scaffolds emerging as promising candidates. This guide provides an objective comparison of the in-vitro and in-vivo efficacy of select benzofuran-based compounds, supported by experimental data. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key biological pathways and workflows, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of molecules.

Quantitative Efficacy: A Side-by-Side Comparison

The following tables summarize the in-vitro cytotoxic activity and in-vivo anti-tumor effects of two exemplary benzofuran derivatives, Compound S6 and Compound 1.19.

Table 1: In-Vitro Cytotoxicity of Benzofuran Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Compound S6 HeLaCervical Cancer0.8[1]
HepG2Liver Cancer1.2[1]
SW620Colon Cancer1.5[1]
Compound 1.19 MDA-MB-231Breast Cancer0.25[2]
4T1Murine Breast Cancer0.31[2]
A549Lung Cancer0.42[2]
HCT116Colon Cancer0.28[2]
Panc-1Pancreatic Cancer0.55[2]
K562Leukemia0.19[2]

Table 2: In-Vivo Anti-Tumor Efficacy of Benzofuran Derivatives in Xenograft Models

CompoundAnimal ModelCancer TypeDosage and AdministrationTumor Growth InhibitionReference
Compound S6 Nude mice with QGY-7401 xenograftsLiver Cancer20 mg/kg, intraperitoneal injection, daily for 21 daysSignificant suppression of tumor growth[1]
Compound 1.19 Nude mice with MDA-MB-231 xenograftsBreast Cancer50 mg/kg, intraperitoneal injection, every other day for 21 days58.7%[2]
Doxorubicin (Control) Nude mice with MDA-MB-231 xenograftsBreast Cancer5 mg/kg, intraperitoneal injection, weekly for 3 weeks72.4%[2]

Deciphering the Mechanism: Signaling Pathways

Compound S6 exerts its anticancer effects by inhibiting Aurora B kinase, a key regulator of mitosis. The dysregulation of the Aurora B kinase signaling pathway is a common feature in many cancers, making it an attractive therapeutic target.

Aurora_B_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PoloLikeKinase Polo-like Kinase 1 (PLK1) mTOR->PoloLikeKinase AuroraB Aurora B Kinase PoloLikeKinase->AuroraB Activation HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation (Ser10) Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis AuroraB->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) AuroraB->CellCycleArrest ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation CompoundS6 Compound S6 CompoundS6->AuroraB Inhibition CompoundS6->Apoptosis CompoundS6->CellCycleArrest

Caption: Simplified Aurora B kinase signaling pathway and the inhibitory action of Compound S6.

Experimental Workflows and Methodologies

The following diagrams illustrate the general workflows for the in-vitro and in-vivo experiments cited in this guide.

In_Vitro_Workflow CellCulture 1. Cell Culture (e.g., HeLa, HepG2, MDA-MB-231) Seeding 2. Cell Seeding (96-well plates) CellCulture->Seeding Treatment 3. Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Absorbance 6. Absorbance Reading (570 nm) MTT_Assay->Absorbance IC50 7. IC50 Calculation Absorbance->IC50

Caption: General workflow for in-vitro cytotoxicity testing using the MTT assay.

In_Vivo_Workflow AnimalModel 1. Animal Model (e.g., Nude Mice) TumorInoculation 2. Tumor Cell Inoculation (e.g., QGY-7401, MDA-MB-231) AnimalModel->TumorInoculation TumorGrowth 3. Tumor Growth (to palpable size) TumorInoculation->TumorGrowth Treatment 4. Compound Administration (e.g., Intraperitoneal) TumorGrowth->Treatment Monitoring 5. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 6. Study Endpoint (e.g., 21 days) Monitoring->Endpoint Analysis 7. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: General workflow for in-vivo anti-tumor efficacy testing in a xenograft model.

Detailed Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the benzofuran derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 to 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In-Vivo Xenograft Model

The in-vivo anti-tumor efficacy was evaluated using a xenograft model in immunocompromised mice.

  • Animal Housing: Athymic nude mice (4-6 weeks old) were housed under specific pathogen-free conditions.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ QGY-7401 or MDA-MB-231 cells) in 100 µL of serum-free medium was subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When the tumors reached a palpable volume (e.g., 100-150 mm³), the mice were randomly assigned to treatment and control groups.

  • Compound Administration: The test compounds were administered as specified in Table 2. The control group received the vehicle solution.

  • Tumor Measurement and Body Weight Monitoring: Tumor size was measured every 2-3 days with calipers, and tumor volume was calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity.

  • Euthanasia and Tumor Excision: At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

  • Calculation of Tumor Growth Inhibition: The percentage of tumor growth inhibition was calculated relative to the control group.

This guide highlights the potential of benzofuran-based compounds as anticancer agents, demonstrating their efficacy in both in-vitro and in-vivo settings. The provided data and protocols offer a valuable resource for researchers in the field of oncology drug discovery and development.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one (CAS No. 196597-77-0). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling similar dibrominated heterocyclic and ketonic compounds, which may present significant health and safety hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, it should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation. Indanone derivatives, as a class, exhibit a wide range of biological activities, warranting a cautious approach.[1][2][3][4][5]

Table 1: Recommended Personal Protective Equipment (PPE)

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing and Preparing Solutions Chemical Fume HoodNitrile or other chemical-resistant gloves.Safety glasses with side shields or chemical splash goggles.Not generally required if handled in a fume hood.Laboratory coat.
Running Reactions Chemical Fume HoodNitrile or other chemical-resistant gloves.Safety glasses with side shields or chemical splash goggles.Not generally required if handled in a fume hood.Laboratory coat.
Work-up and Purification Chemical Fume HoodNitrile or other chemical-resistant gloves.Chemical splash goggles and/or face shield.Advised if there is a risk of aerosol generation.Laboratory coat.
Spill Clean-up Well-ventilated areaHeavy-duty chemical-resistant gloves.Chemical splash goggles and face shield.Air-purifying respirator with appropriate cartridges.Chemical-resistant apron or coveralls.

Step-by-Step Handling and Operational Plan

2.1. Preparation and Weighing:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use a dedicated, clean, and dry weighing vessel.

  • Avoid raising dust during weighing. If the compound is a fine powder, handle it with extra care.

2.2. Dissolution and Reaction:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Ensure all reaction glassware is properly assembled and clamped within the fume hood.

  • If the reaction is heated, use a well-controlled heating mantle and monitor the reaction closely.

2.3. Post-Reaction Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature before proceeding with any work-up procedures.

  • Handle all transfers of solutions containing the compound within the fume hood.

  • If performing extractions, vent the separatory funnel frequently to release any pressure buildup.

2.4. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Disposal Plan

Proper disposal of halogenated organic compounds is critical to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware (e.g., gloves, weighing paper), must be collected in a designated "Halogenated Organic Waste" container.[6][8]

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.

  • Disposal Procedure: Do not dispose of this compound or its waste down the drain.[8] All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.

cluster_handling Standard Handling Workflow prep Preparation & Weighing (In Fume Hood) dissolve Dissolution & Reaction (In Fume Hood) prep->dissolve spill Spill Response prep->spill If spill occurs emergency Emergency Procedures prep->emergency In case of exposure workup Work-up & Purification (In Fume Hood) dissolve->workup dissolve->spill If spill occurs dissolve->emergency In case of exposure storage Storage (Cool, Dry, Ventilated) workup->storage workup->spill If spill occurs disposal Waste Disposal (Halogenated Waste) workup->disposal workup->emergency In case of exposure spill->disposal spill->emergency In case of exposure ppe Wear Appropriate PPE ppe->prep

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.